AR453588 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H26ClN7O2S2 |
|---|---|
Molecular Weight |
556.1 g/mol |
IUPAC Name |
1-[4-[5-[[3-[(2-methyl-3-pyridinyl)oxy]-5-pyridin-2-ylsulfanyl-2-pyridinyl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C25H25N7O2S2.ClH/c1-16-20(6-5-11-26-16)34-21-14-19(35-22-7-3-4-10-27-22)15-28-24(21)30-25-29-23(31-36-25)18-8-12-32(13-9-18)17(2)33;/h3-7,10-11,14-15,18H,8-9,12-13H2,1-2H3,(H,28,29,30,31);1H |
InChI Key |
DVXDJNBGXCILIU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AR453588 Hydrochloride: A Technical Guide to its Mechanism of Action as a Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR453588 hydrochloride is a potent, orally bioavailable small molecule that functions as a glucokinase activator. This document provides an in-depth overview of its mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Signaling pathways and experimental workflows are visually represented to enhance understanding.
Core Mechanism of Action: Glucokinase Activation
This compound's primary mechanism of action is the allosteric activation of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase, predominantly expressed in the liver and pancreatic β-cells, acts as a glucose sensor and catalyzes the phosphorylation of glucose to glucose-6-phosphate. This is the rate-limiting step in both glycolysis and glycogen (B147801) synthesis. By activating glucokinase, this compound enhances glucose uptake and metabolism in these tissues, leading to a reduction in blood glucose levels.[1][2] This makes it a promising therapeutic agent for the treatment of type 2 diabetes.
Caption: this compound signaling pathway in pancreatic β-cells and hepatocytes.
Quantitative Data
In Vitro Potency
| Parameter | Value |
| EC50 | 42 nM |
| Table 1: In vitro potency of this compound as a glucokinase activator.[1][2] |
In Vivo Efficacy in Mouse Models
| Animal Model | Dosing | Effect |
| Normal C57BL/6J Mice | 3-30 mg/kg (p.o.) | Lowers post-prandial glucose.[1][2] |
| ob/ob Mice | 3-30 mg/kg (p.o., once-daily for 14 days) | Dose-dependent anti-hyperglycemic activity. Lowered fasted blood glucose and AUC of OGTT on day 14.[1][2] |
| Table 2: In vivo anti-hyperglycemic effects of this compound. |
Pharmacokinetic Parameters in Mice
| Route of Administration | Dose | Tmax (h) | Cmax (µg/mL) | AUCinf (h·µg/mL) | Vss (L/kg) | CL (mL/min/kg) | t1/2 (h) | F (%) |
| Oral (p.o.) | 10 mg/kg | 1.0 | 1.67 | 4.65 | - | 1.0 | - | 60.3 |
| Intravenous (i.v.) | 1 mg/kg | - | - | 0.77 | 0.746 | 21.6 | 1.28 | - |
| Table 3: Pharmacokinetic profile of this compound in mice.[1][2] |
Experimental Protocols
In Vitro Glucokinase Activity Assay
This assay quantifies the effect of AR453588 on glucokinase activity in a cell-free system by measuring the production of glucose-6-phosphate (G6P), which is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH).
Materials:
-
Recombinant human glucokinase
-
AR453588 working solutions (diluted from DMSO stock)
-
Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂
-
Substrates: 12 mM D-glucose, 4.0 mM ATP
-
Coupling Enzyme: 10 units Glucose-6-phosphate dehydrogenase (G6PDH)
-
Cofactor: 0.9 mM β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
In a 96-well plate, add 80 µL of a master mix containing Assay Buffer, D-glucose, ATP, G6PDH, and NADP⁺ to each well.
-
Add 10 µL of AR453588 working solution or vehicle (DMSO) to the respective wells.
-
To initiate the reaction, add 10 µL of recombinant glucokinase solution.
-
Immediately place the plate in a spectrophotometer pre-heated to 30°C.
-
Measure the increase in absorbance at 340 nm every minute for 30 minutes. The rate of NADPH formation is directly proportional to glucokinase activity.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
Caption: Workflow for the in vitro glucokinase activity assay.
In Vivo Anti-hyperglycemic Study in ob/ob Mice
This protocol assesses the anti-hyperglycemic efficacy of AR453588 in a diabetic mouse model.
Materials:
-
Male diabetic ob/ob mice
-
AR453588 formulation for oral administration
-
Vehicle control
-
Glucometer and test strips
-
Oral gavage needles
Protocol:
-
Acclimatize the mice for at least one week prior to the experiment.
-
Divide the mice into groups (n=8-10 per group) for vehicle control and different doses of AR453588 (e.g., 3, 10, 30 mg/kg).
-
Administer the assigned treatment orally once daily for a period of 14 days.
-
On day 14, measure the fasting blood glucose of the mice.
-
Also on day 14, perform an oral glucose tolerance test (OGTT).
Caption: Workflow for the in vivo anti-hyperglycemic study in ob/ob mice.
Conclusion
This compound is a potent glucokinase activator with demonstrated in vitro and in vivo efficacy in preclinical models of type 2 diabetes. Its mechanism of action, centered on enhancing glucose metabolism in the liver and pancreas, is well-supported by the available data. The provided experimental protocols offer a foundation for further investigation into its therapeutic potential. The favorable pharmacokinetic profile suggests good oral bioavailability, further strengthening its candidacy for clinical development.
References
AR453588 Hydrochloride: A Technical Guide for Glucokinase Activation in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By allosterically activating GK, this compound enhances glucose sensing in pancreatic β-cells and promotes glucose metabolism in the liver. This dual mechanism of action leads to increased glucose-stimulated insulin (B600854) secretion (GSIS) and enhanced hepatic glucose uptake and glycogen (B147801) synthesis, ultimately resulting in anti-hyperglycemic effects. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its evaluation.
Introduction to Glucokinase Activation
Glucokinase plays a pivotal role as a glucose sensor in the body, primarily in the pancreas and liver. In pancreatic β-cells, GK is the rate-limiting step in glucose metabolism, which in turn governs the secretion of insulin in response to rising blood glucose levels. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first step in both glycolysis and glycogen synthesis, thereby promoting glucose uptake and storage and reducing hepatic glucose output. Consequently, small molecule activators of glucokinase, such as this compound, represent a promising therapeutic strategy for the treatment of type 2 diabetes mellitus (T2DM).
Pharmacological Profile of this compound
This compound has demonstrated significant potential as an anti-diabetic agent in preclinical studies. Its primary pharmacological effect is the potent activation of the glucokinase enzyme, leading to improved glycemic control.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| EC50 | 42 nM[1][2][3][4][5] | The half-maximal effective concentration for the activation of the glucokinase enzyme. |
Table 2: Preclinical Pharmacokinetic Parameters of AR453588 in Male CD-1 Mice [1][4]
| Parameter | 1 mg/kg Intravenous | 10 mg/kg Oral |
| Cmax (µg/mL) | - | 1.67 |
| Tmax (h) | - | 1.0 |
| AUCinf (h·µg/mL) | 0.77 | 4.65 |
| Vss (L/kg) | 0.746 | - |
| CL (mL/min/kg) | 21.6 | - |
| t1/2 (h) | 1.28 | - |
| Oral Bioavailability (F) | - | 60.3% |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings |
| Normal C57BL/6J Mice | 3-30 mg/kg (oral)[1][4] | Lowered post-prandial glucose levels. |
| Male Diabetic ob/ob Mice | 3, 10, 30 mg/kg (oral, once-daily for 14 days)[1][4] | Dose-dependent anti-hyperglycemic activity. Lowered fasted blood glucose on day 14. Reduced the Area Under the Curve (AUC) in an oral glucose tolerance test (OGTT).[1][4] |
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric activator of glucokinase, enhancing its catalytic activity at physiological glucose concentrations. This activation occurs in two key metabolic tissues: pancreatic β-cells and hepatocytes.
Pancreatic β-Cell Signaling Pathway
In the pancreatic β-cells, the activation of glucokinase by this compound amplifies the glucose-sensing mechanism, leading to a more robust insulin secretion in response to elevated blood glucose.
Hepatic Signaling Pathway
In hepatocytes, activation of glucokinase by this compound enhances glucose uptake and its conversion to glucose-6-phosphate. This promotes the replenishment of glycogen stores and increases glycolytic flux, thereby reducing the amount of glucose released by the liver into the bloodstream.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the activity and efficacy of this compound. These should be optimized for specific experimental conditions.
In Vitro Glucokinase Activity Assay (Coupled Enzyme Assay)
This assay measures the production of glucose-6-phosphate (G6P) by glucokinase, which is then utilized by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, glucose, and NADP⁺. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the reaction buffer, G6PDH, and the various concentrations of AR453588.
-
Reaction Initiation: Add recombinant glucokinase to each well to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time in a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of AR453588 and plot the dose-response curve to determine the EC50 value.
Cellular Glucose Uptake Assay
This assay measures the effect of AR453588 on the uptake of a fluorescent glucose analog, such as 2-NBDG, into a relevant cell line (e.g., HepG2 hepatocytes or INS-1 pancreatic β-cells).
Methodology:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluency.
-
Compound Incubation: Treat the cells with varying concentrations of this compound in a low-glucose medium for a specified period.
-
Glucose Analog Addition: Add the fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate.
-
Fluorescence Measurement: After incubation, wash the cells to remove extracellular analog and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Normalize the fluorescence signal to the cell number and compare the glucose uptake in treated cells to untreated controls.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of in vivo glucose tolerance.
Methodology:
-
Animal Acclimatization and Fasting: Acclimate the animals to handling and fast them overnight (typically 6-8 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Compound Administration: Administer this compound or vehicle control via oral gavage at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a bolus of glucose solution (typically 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A reduction in AUC indicates improved glucose tolerance.
Safety and Toxicological Considerations
While specific safety and toxicology data for this compound are not extensively published, the safety profile of the glucokinase activator class has been evaluated in clinical trials. Potential adverse effects associated with some glucokinase activators include an increased risk of hypoglycemia, particularly at higher doses, and elevations in triglycerides and liver enzymes. The risk of hypoglycemia appears to be more pronounced with dual-acting (pancreatic and hepatic) activators compared to hepatoselective ones. Careful dose-selection and monitoring are crucial in the development of this class of compounds.
Clinical Development Status
There is no publicly available information on the clinical trial status of this compound.
Conclusion
This compound is a potent, orally bioavailable glucokinase activator with demonstrated anti-hyperglycemic efficacy in preclinical models of type 2 diabetes. Its dual mechanism of action in the pancreas and liver addresses key pathophysiological defects of the disease. The data presented in this technical guide support its potential as a therapeutic candidate and provide a framework for its further investigation by researchers and drug development professionals. Further studies are warranted to fully elucidate its long-term efficacy and safety profile.
References
AR453588 Hydrochloride: A Technical Overview of its Discovery and Synthesis as a Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of AR453588 hydrochloride, a potent, orally bioavailable glucokinase activator with potential applications in the treatment of type 2 diabetes.
Discovery and Pharmacological Profile
This compound was identified as a potent anti-diabetic agent through research focused on the activation of glucokinase (GK), a key enzyme in glucose homeostasis.[1][2] The discovery and preclinical development of AR453588 have positioned it as a significant compound in the study of glucokinase activators.
In Vitro Activity
AR453588 is a potent activator of the glucokinase enzyme, demonstrating an EC50 of 42 nM.[1][2]
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| Target | Glucokinase (GK) |
| EC50 | 42 nM |
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in mouse models have demonstrated the anti-hyperglycemic activity of this compound.[1][2] Oral administration of AR453588 lowered post-prandial glucose levels in normal C57BL/6J mice and exhibited dose-dependent anti-hyperglycemic effects in diabetic ob/ob mice over a 14-day period.[1][2]
Table 2: In Vivo Efficacy of this compound in ob/ob Mice (14-day study)
| Dosage (p.o., once daily) | Outcome |
| 3-30 mg/kg | Lowered fasted blood glucose and the Area Under the Curve (AUC) in an Oral Glucose Tolerance Test (OGTT). |
Pharmacokinetic profiling in male CD-1 mice revealed good oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Administration Route | Dose | Tmax (h) | Cmax (µg/mL) | AUCinf (h·µg/mL) | Vss (L/kg) | CL (mL/min/kg) | t½ (h) | F (%) |
| Intravenous (i.v.) | 1 mg/kg | - | - | 0.77 | 0.746 | 21.6 | 1.28 | - |
| Oral (p.o.) | 10 mg/kg | 1.0 | 1.67 | 4.65 | - | - | - | 60.3 |
Mechanism of Action: Glucokinase Activation Signaling Pathway
This compound functions as an allosteric activator of glucokinase. This activation enhances glucose sensing and metabolism in key metabolic tissues, primarily the pancreatic β-cells and the liver, leading to improved glucose homeostasis.
Pancreatic β-Cell Signaling
In pancreatic β-cells, glucokinase acts as a glucose sensor. Activation of glucokinase by AR453588 increases the rate of glucose phosphorylation to glucose-6-phosphate. This initiates a cascade of events leading to insulin (B600854) secretion.
Caption: AR453588-mediated glucokinase activation in pancreatic β-cells.
Hepatic Signaling
In the liver, activation of glucokinase by AR453588 promotes glucose uptake and its conversion into glycogen (B147801) for storage, while simultaneously reducing the production and release of glucose from the liver.
Caption: AR453588-mediated glucokinase activation in hepatocytes.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a generalized synthetic approach can be inferred from patents of structurally similar glucokinase activators, which often involve the coupling of thiazole (B1198619) and pyridine (B92270) derivatives.
Generalized Synthetic Workflow
The following diagram illustrates a plausible, high-level workflow for the synthesis of a molecule with the core structure of AR453588. This is a generalized representation and does not reflect the specific reagents and conditions for AR453588.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of AR453588 are proprietary. However, based on standard methodologies for similar compounds, the following outlines generalized procedures.
In Vitro Glucokinase Activation Assay (Generalized)
This assay measures the ability of a compound to enhance the activity of the glucokinase enzyme.
-
Reagents and Materials:
-
Recombinant human glucokinase
-
This compound (test compound)
-
Glucose
-
ATP
-
Coupling enzyme system (e.g., glucose-6-phosphate dehydrogenase and NADP+)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, glucose, ATP, NADP+, and the coupling enzyme.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding recombinant glucokinase to all wells.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH and is proportional to glucokinase activity.
-
Calculate the EC50 value by plotting the rate of reaction against the concentration of this compound and fitting the data to a dose-response curve.
-
In Vivo Pharmacokinetic Study in Mice (Generalized)
This protocol outlines the general steps for assessing the pharmacokinetic properties of a compound in a mouse model.
-
Animals:
-
Male CD-1 mice (or other appropriate strain)
-
-
Compound Administration:
-
Intravenous (i.v.): Dissolve this compound in a suitable vehicle (e.g., saline) and administer via tail vein injection at a specified dose.
-
Oral (p.o.): Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer by oral gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood can be collected via methods such as retro-orbital bleeding or tail vein sampling.
-
Process blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the concentration of AR453588 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate parameters such as Tmax, Cmax, AUC, Vss, CL, t½, and bioavailability (F).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a glucokinase activator like AR453588.
Caption: A typical workflow for the preclinical evaluation of a glucokinase activator.
References
- 1. US7750020B2 - Sulfonamide-thiazolpyridine derivatives as glucokinase activators useful the treatment of Type 2 diabetes - Google Patents [patents.google.com]
- 2. CN1960995A - Sulfonamide-thiazolpyridine derivatives as glucokinase activators useful the treatment of type 2 diabetes - Google Patents [patents.google.com]
AR453588 Hydrochloride: A Technical Guide to EC50 Determination and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AR453588 hydrochloride, a potent, orally bioavailable small molecule activator of glucokinase (GK).[1][2] It is intended to serve as a comprehensive resource for researchers and drug development professionals, with a focus on the determination of its half-maximal effective concentration (EC50) and its role in relevant signaling pathways.
Quantitative Data Summary
This compound has been identified as a potent anti-diabetic agent due to its effective activation of the glucokinase enzyme.[3][4] The key quantitative measure of its potency is the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.
| Compound | Parameter | Value | Target |
| This compound | EC50 | 42 nM | Glucokinase (GK) |
Glucokinase Signaling Pathway
Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor primarily in pancreatic β-cells and hepatocytes.[5][6][7] In pancreatic β-cells, the activation of glucokinase is the rate-limiting step for glucose-stimulated insulin (B600854) secretion.[8] this compound allosterically activates glucokinase, enhancing its catalytic activity and increasing its affinity for glucose.[1][9] This leads to an increased rate of glucose phosphorylation to glucose-6-phosphate, which in turn elevates the ATP/ADP ratio within the cell. This change in the energy state of the cell leads to the closure of ATP-sensitive potassium (KATP) channels, depolarization of the cell membrane, and subsequent influx of calcium ions (Ca2+). The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in insulin secretion.[8][10]
Experimental Protocol: In Vitro Glucokinase Activation Assay for EC50 Determination
This protocol describes a common method for determining the EC50 value of a glucokinase activator like this compound using a coupled enzymatic assay. The activity of glucokinase is measured by quantifying the rate of NADPH production, which is directly proportional to the formation of glucose-6-phosphate.[1][11]
Materials:
-
Recombinant human glucokinase
-
This compound
-
Glucose
-
Adenosine triphosphate (ATP)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (coupling enzyme)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Microplate reader capable of measuring fluorescence at Ex/Em = 340/460 nm (for NADPH) or absorbance at 340 nm.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
-
Assay Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, glucose, NADP+, and G6PDH. The final concentrations should be optimized, but typical ranges are 5-10 mM for glucose and 1 mM for NADP+.
-
-
Assay Protocol:
-
Add a small volume (e.g., 1-2 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the reaction mixture to each well.
-
Add recombinant glucokinase to each well to a final concentration in the low nanomolar range.
-
Initiate the reaction by adding ATP to each well (e.g., a final concentration of 1-5 mM).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 30°C.
-
Measure the increase in fluorescence (NADPH production) or absorbance over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration of this compound.
-
Normalize the data to the vehicle control (DMSO) to determine the percent activation.
-
Plot the percent activation against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
This compound is a potent glucokinase activator with a reported EC50 of 42 nM.[3][4] Its mechanism of action involves the allosteric activation of glucokinase, leading to enhanced glucose sensing and metabolism, particularly in pancreatic β-cells, which ultimately results in increased insulin secretion. The provided experimental protocol offers a robust framework for the in vitro determination of its EC50 value, a critical parameter for the evaluation of its therapeutic potential in the context of type 2 diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Regulation of pancreatic beta-cell glucokinase: from basics to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Pharmacological Profile of AR453588 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. This document provides a comprehensive technical overview of the pharmacological profile of this compound, synthesizing available preclinical data. It is intended to serve as a resource for researchers and professionals in the field of diabetes and metabolic disease drug discovery and development. This guide includes in vitro potency, in vivo efficacy in established diabetic animal models, and key pharmacokinetic parameters. Detailed experimental methodologies for the foundational assays used to characterize this compound are also provided, alongside visualizations of its mechanism of action and relevant experimental workflows.
Introduction
Glucokinase (GK) functions as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in the regulation of glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism. Allosteric activation of GK has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes mellitus (T2DM). This compound has been identified as a potent glucokinase activator (GKA) with demonstrated anti-hyperglycemic effects in preclinical models. This document outlines the key pharmacological characteristics of this compound.
Mechanism of Action
This compound is an allosteric activator of glucokinase. It binds to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity. This leads to an increased rate of glucose phosphorylation to glucose-6-phosphate. In pancreatic β-cells, this enhanced glucose metabolism results in a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium, which triggers insulin secretion in a glucose-dependent manner. In the liver, GK activation promotes glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.
AR453588 Hydrochloride: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR453588 hydrochloride is a potent and orally bioavailable small molecule activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis.[1][2] As a glucokinase activator (GKA), AR453588 represents a promising therapeutic approach for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, pharmacokinetic profile, and key experimental findings that underscore its anti-hyperglycemic potential.
Mechanism of Action
AR453588 exerts its anti-diabetic effects by allosterically activating glucokinase, which functions as a glucose sensor in key metabolic tissues, primarily the pancreas and the liver.
-
In Pancreatic β-cells: Glucokinase plays a pivotal role in glucose-stimulated insulin (B600854) secretion (GSIS). By enhancing the activity of glucokinase, AR453588 increases the β-cell's sensitivity to elevations in blood glucose, leading to a more robust insulin release.
-
In the Liver: Hepatic glucokinase is crucial for post-prandial glucose uptake and the conversion of glucose into glycogen (B147801) for storage. Activation of hepatic glucokinase by AR453588 promotes increased glucose phosphorylation, thereby enhancing glycogen synthesis and reducing hepatic glucose output.
This dual mechanism of action, targeting both insulin secretion and hepatic glucose metabolism, makes AR453588 a compelling candidate for T2DM research.
References
Preclinical Data on AR453588 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a key enzyme in glucose homeostasis. This document provides a comprehensive overview of the publicly available preclinical data on this compound, covering its mechanism of action, in vitro potency, in vivo efficacy in rodent models of type 2 diabetes, and pharmacokinetic profile. Detailed experimental protocols for key studies are provided to facilitate reproducibility and further investigation. Additionally, this guide includes a discussion on the known safety considerations for the glucokinase activator (GKA) class of compounds. All quantitative data are summarized in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.
Introduction
Glucokinase plays a crucial role as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and hepatic glucose metabolism, respectively.[1] Small molecule activators of glucokinase, such as this compound, represent a promising therapeutic strategy for the treatment of type 2 diabetes mellitus by enhancing the body's natural glucose-sensing and disposal mechanisms.[1] This technical guide collates and presents the available preclinical data for this compound to support ongoing research and development efforts in this area.
Mechanism of Action
This compound is an allosteric activator of glucokinase.[1] It binds to a site on the glucokinase enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[1] This dual action in the pancreas and liver leads to increased glucose-stimulated insulin secretion and enhanced hepatic glucose uptake and glycogen (B147801) synthesis.[1]
Signaling Pathway
The following diagram illustrates the central role of glucokinase in glucose homeostasis and the mechanism of action of this compound.
In Vitro Potency
The in vitro potency of this compound has been determined using enzymatic assays.
| Parameter | Value | Reference |
| EC50 | 42 nM | [2] |
Table 1: In Vitro Potency of this compound
Preclinical Efficacy
The anti-hyperglycemic activity of this compound has been evaluated in rodent models of type 2 diabetes.
In Vivo Efficacy Data
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Normal C57BL/6J mice | 3-30 mg/kg; p.o. | Lowered post-prandial glucose. | [2] |
| ob/ob mice | 3-30 mg/kg; p.o.; once-daily for 14 days | Showed anti-hyperglycemic activity, lowered fasted blood glucose, and reduced the AUC in an oral glucose tolerance test (OGTT). | [2] |
Table 2: Summary of In Vivo Efficacy Studies
Experimental Protocols
The following diagram outlines a typical workflow for a 14-day in vivo efficacy study.
-
Animal Model: ob/ob mice.
-
Acclimatization: Animals are acclimated for at least one week prior to the study.
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected via tail snip to measure fasting blood glucose levels.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at the specified doses.
-
Glucose Challenge: After a specified time post-drug administration (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.
Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized in mice following both intravenous (i.v.) and oral (p.o.) administration.
| Administration Route | Dose | CL (mL/min/kg) | Vss (L/kg) | t1/2 (hours) | Cmax (µg/mL) | AUCinf (h·µg/mL) | F (%) | Reference |
| Intravenous (i.v.) | 1 mg/kg | 21.6 | 0.746 | 1.28 | - | 0.77 | - | [2] |
| Oral (p.o.) | 10 mg/kg | - | 1.0a | - | 1.67 | 4.65 | 60.3 | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Mice aVss/F
Experimental Protocol for Pharmacokinetic Studies
-
Animal Model: C57BL/6J mice.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Drug Administration:
-
Intravenous: A single dose of this compound is administered via the tail vein.
-
Oral: A single dose of this compound is administered by oral gavage.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from the retro-orbital sinus or another appropriate site.
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Safety and Toxicology
No specific preclinical toxicology data, such as LD50 values or findings from dedicated safety pharmacology or repeat-dose toxicity studies, are publicly available for this compound. However, the safety profile of the glucokinase activator (GKA) class of compounds has been evaluated in numerous preclinical and clinical studies.
Class-Related Safety Considerations for Glucokinase Activators:
-
Hypoglycemia: A primary concern with GKAs is the potential for hypoglycemia due to the stimulation of insulin secretion even at low glucose levels.[3]
-
Hypertriglyceridemia: An increase in plasma triglycerides has been observed with some GKAs, potentially due to the activation of hepatic glucokinase leading to increased lipogenesis.[3]
-
Hepatic Steatosis: Long-term activation of hepatic glucokinase could theoretically lead to an accumulation of fat in the liver.
It is crucial that any further development of this compound includes comprehensive toxicology and safety pharmacology studies to characterize its specific safety profile.
Conclusion
The available preclinical data indicate that this compound is a potent glucokinase activator with promising anti-hyperglycemic effects in animal models of type 2 diabetes. The compound is orally bioavailable and demonstrates a pharmacokinetic profile suitable for further investigation. While the preclinical efficacy data are encouraging, a thorough evaluation of the safety and toxicology of this compound is essential for its continued development as a potential therapeutic agent. This technical guide provides a foundation for researchers and drug development professionals to understand the preclinical characteristics of this compound and to design future studies.
References
- 1. Preclinical Toxicological Study of Release-Active Preparations for Prediction of Their Pharmacological Activity and Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
AR453588 Hydrochloride: A Technical Guide to its Effects on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By allosterically activating GK, this compound enhances glucose sensing and metabolism in key tissues, primarily the pancreas and liver. This technical guide provides a comprehensive overview of the preclinical data on this compound's effect on glucose metabolism, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for relevant assays, and visualizations of the underlying signaling pathways. The information presented herein is intended to support further research and development of glucokinase activators as a therapeutic strategy for type 2 diabetes mellitus.
Mechanism of Action: Glucokinase Activation
Glucokinase plays a pivotal role in regulating blood glucose levels. In pancreatic β-cells, GK acts as a glucose sensor, coupling insulin (B600854) secretion to circulating glucose concentrations.[1][2] In hepatocytes, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in both glycolysis and glycogen (B147801) synthesis, thereby promoting hepatic glucose uptake and storage.[1][2]
This compound functions as a glucokinase activator (GKA), binding to an allosteric site on the enzyme. This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[1] The dual action of this compound in both the pancreas and liver leads to a coordinated anti-hyperglycemic effect:
-
In Pancreatic β-Cells: Increased GK activity leads to a higher rate of glucose metabolism, an elevated ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.
-
In the Liver: Enhanced GK activity promotes the conversion of glucose to glucose-6-phosphate, stimulating both glycolysis and glycogen synthesis, and thereby increasing hepatic glucose disposal.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| EC50 | 42 nM | The concentration of this compound that elicits a half-maximal response in a glucokinase activation assay. |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Male CD-1 Mice
| Parameter | Value (10 mg/kg, p.o.) | Value (1 mg/kg, i.v.) | Description |
| Cmax | 1.67 µg/mL | - | Maximum plasma concentration. |
| Tmax | 1.0 h | - | Time to reach maximum plasma concentration. |
| AUCinf | 4.65 hµg/mL | 0.77 hµg/mL | Area under the plasma concentration-time curve from time zero to infinity. |
| Vss | - | 0.746 L/kg | Volume of distribution at steady state. |
| CL | - | 21.6 mL/min/kg | Clearance. |
| t1/2 | - | 1.28 h | Half-life. |
| F (%) | 60.3% | - | Oral bioavailability. |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings |
| Normal C57BL/6J Mice | 3-30 mg/kg, p.o. | Lowered post-prandial glucose levels in an Oral Glucose Tolerance Test (OGTT).[3][4] |
| ob/ob Mice | 3-30 mg/kg, p.o., once-daily for 14 days | Demonstrated anti-hyperglycemic activity, reducing fasted blood glucose and lowering the AUC in an OGTT on day 14.[3][4] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: this compound signaling in pancreatic β-cells.
Caption: this compound signaling in hepatocytes.
Experimental Protocols
The following are representative, detailed protocols for key experiments relevant to the evaluation of this compound's effects on glucose metabolism.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
D-glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Centrifuge
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the mice for 6 hours (e.g., from 7:00 AM to 1:00 PM) with free access to water.
-
Baseline Blood Glucose: At the end of the fasting period (t = -30 min), obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Compound Administration: Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle via oral gavage.
-
Glucose Challenge: At t = 0 min, administer a 2 g/kg bolus of the D-glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Measure blood glucose levels for each time point.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 min.
In Vivo: 14-Day Chronic Dosing Study in ob/ob Mice
Objective: To evaluate the long-term anti-hyperglycemic efficacy of this compound in a model of type 2 diabetes.
Materials:
-
Male ob/ob mice (e.g., C57BL/6J-Lepob/J, 6-8 weeks old)
-
This compound
-
Vehicle
-
Standard chow diet
-
Equipment for daily oral gavage and blood glucose monitoring
Procedure:
-
Acclimation and Baseline: Acclimate mice for one week. Record baseline body weight and fasted blood glucose (6-hour fast).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle, 3, 10, 30 mg/kg this compound).
-
Daily Dosing: Administer the assigned treatment via oral gavage once daily for 14 consecutive days.
-
Monitoring: Monitor body weight and food intake daily or every other day.
-
Fasted Blood Glucose: On day 14, measure fasted blood glucose after a 6-hour fast.
-
Oral Glucose Tolerance Test (OGTT): On day 14, following the fasted blood glucose measurement, perform an OGTT as described in Protocol 4.1.
-
Terminal Procedures: At the end of the study, mice can be euthanized for collection of blood and tissues (e.g., pancreas, liver) for further analysis (e.g., plasma insulin, triglycerides, histology).
In Vitro: Glucose Uptake Assay in Adipocytes
Objective: To measure the direct effect of this compound on glucose uptake in an insulin-sensitive cell line.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose
-
Cytochalasin B
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in KRH buffer.
-
Compound Incubation: Treat the cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 30-60 minutes). A positive control group with insulin (e.g., 100 nM) should be included.
-
Glucose Uptake Initiation: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose.
-
Incubation: Incubate for 5-10 minutes at 37°C.
-
Uptake Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Scintillation Counting: Transfer the lysate to scintillation vials and measure the radioactivity.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each well. Non-specific uptake can be determined in the presence of cytochalasin B.
Experimental Workflow Visualization
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a potent glucokinase activator with demonstrated anti-hyperglycemic effects in preclinical models of type 2 diabetes. Its dual mechanism of action in the pancreas and liver presents a promising therapeutic approach for improving glycemic control. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on glucokinase activators and novel anti-diabetic therapies. Further investigation into the long-term efficacy and safety profile of this compound is warranted.
References
- 1. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Methodological & Application
In Vivo Study Protocol for AR453588 Hydrochloride: A Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR453588 hydrochloride is a potent, orally bioavailable glucokinase activator with a reported EC50 of 42 nM.[1][2] Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, GK activation leads to increased insulin (B600854) secretion in response to rising blood glucose levels. In the liver, it enhances glucose uptake and glycogen (B147801) synthesis.[3] By allosterically activating glucokinase, AR453588 promotes these glucose-regulating processes, positioning it as a promising therapeutic candidate for type 2 diabetes.[3]
These application notes provide detailed protocols for the in vivo evaluation of this compound, covering efficacy, pharmacokinetics, and safety studies in murine models.
Data Presentation
Pharmacokinetic Parameters of AR453588
The following tables summarize the pharmacokinetic properties of AR453588 in mice following intravenous and oral administration.
| Parameter | Value | Units | Administration Route | Dosage (mg/kg) | Animal Model |
| Intravenous Administration | |||||
| CL | 21.6 | mL/min/kg | i.v. | 1 | Not Specified |
| AUCinf | 0.77 | hµg/mL | i.v. | 1 | Not Specified |
| Vss | 0.746 | L/kg | i.v. | 1 | Not Specified |
| t1/2 | 1.28 | hours | i.v. | 1 | Not Specified |
| Oral Administration | |||||
| Tmax | 1.0 | h | p.o. | 10 | Not Specified |
| Cmax | 1.67 | µg/mL | p.o. | 10 | Not Specified |
| AUCinf | 4.65 | hµg/mL | p.o. | 10 | Not Specified |
| F | 60.3 | % | p.o. | 10 | Not Specified |
Data sourced from MedChemExpress.[1][2]
In Vivo Efficacy of this compound
This table outlines the reported in vivo efficacy of this compound in different mouse models.
| Animal Model | Dosage Range (mg/kg) | Administration Route | Frequency | Duration | Reported Effect |
| Normal C57BL/6J mice | 3-30 | p.o. | Single dose | N/A | Lowers post-prandial glucose.[1][2] |
| ob/ob mice | 3-30 | p.o. | Once-daily | 14 days | Dose-dependent anti-hyperglycemic activity; lowered fasted blood glucose and AUC of OGTT.[1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of AR453588
Caption: Simplified signaling pathway of AR453588 as a glucokinase activator.
In Vivo Experimental Workflow
Caption: General workflow for in vivo evaluation of this compound.
Experimental Protocols
Vehicle Preparation for Oral Administration
AR453588 is sparingly soluble in aqueous solutions. A stock solution in DMSO should be prepared first, followed by dilution with co-solvents. Working solutions should be prepared fresh daily.
Protocol 1: PEG300/Tween-80/Saline Formulation [2][3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, combine 100 µL of the DMSO stock with 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until homogeneous.
-
Add 450 µL of saline to reach the final volume.
-
The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: SBE-β-CD Formulation [2][3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
The final vehicle composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).
Efficacy Study: Oral Glucose Tolerance Test (OGTT) in C57BL/6J Mice
This protocol assesses the acute effect of AR453588 on glucose tolerance.
-
Animal Acclimatization: Acclimatize male C57BL/6J mice for at least one week.
-
Fasting: Fast mice for 5-6 hours with free access to water.[1][4]
-
Baseline Glucose: At t = -30 min, administer the vehicle or this compound (3, 10, or 30 mg/kg) via oral gavage.
-
Blood Sampling (t=0): At t = 0 min, collect a baseline blood sample from the tail vein to measure blood glucose.[4]
-
Glucose Challenge: Immediately after the baseline sample, administer a 2 g/kg glucose solution (20% dextrose) via oral gavage.[4]
-
Post-Dose Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[1][3]
-
Data Analysis: Measure blood glucose at each time point. Plot the mean blood glucose concentration versus time for each group and calculate the Area Under the Curve (AUC) for glucose excursion.
Efficacy Study: Chronic Dosing in Diabetic ob/ob Mice
This protocol evaluates the anti-hyperglycemic effects of AR453588 over a 14-day period.
-
Animal Model: Use male diabetic ob/ob mice, which are a suitable model for this type of study.[3]
-
Acclimatization and Grouping: Acclimatize mice for one week, then randomize them into treatment groups (vehicle, 3, 10, 30 mg/kg AR453588).
-
Dosing: Administer the vehicle or this compound once daily via oral gavage for 14 consecutive days.[1]
-
Monitoring: Monitor body weight and food/water intake daily or every other day.
-
Fasting Blood Glucose: On day 14, measure fasting blood glucose after a 5-6 hour fast.
-
Terminal OGTT: An OGTT can be performed on day 14 to assess improvements in glucose tolerance following chronic treatment.
-
Data Analysis: Compare the fasting blood glucose levels and OGTT AUC between the vehicle and treatment groups.
Safety and Toxicology Studies
Acute Oral Toxicity Study
This study provides preliminary information on the acute toxic effects of a single high dose of AR453588.
-
Animal Model: Use healthy, young adult mice (e.g., ICR mice), with both males and females.
-
Dosing: Administer a single high dose of this compound (e.g., 2000 mg/kg) via oral gavage to one group, and the vehicle to a control group. The animals should be fasted for approximately 4 hours before dosing.[5][6]
-
Observation: Observe the animals continuously for the first 30 minutes, then periodically for the next 24 hours, paying close attention during the first 4 hours.[7] Thereafter, observe daily for a total of 14 days.[7][8]
-
Parameters to Monitor: Record any clinical signs of toxicity (e.g., changes in behavior, posture, gait, respiration), morbidity, and mortality.[7]
-
Body Weight: Record the body weight of each mouse before dosing and on days 7 and 14.[7]
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.[7]
Sub-chronic (28-Day) Oral Toxicity Study
This study evaluates the potential toxicity of AR453588 after repeated daily administration.
-
Animal Model: Use a rodent species, typically rats, with equal numbers of males and females in each group (at least 5 per sex per group for preliminary studies).
-
Dose Groups: Include a control group (vehicle) and at least three dose levels of AR453588 (e.g., low, mid, and high doses derived from efficacy and acute toxicity data).
-
Administration: Administer the compound or vehicle orally once daily for 28 consecutive days.[8]
-
Clinical Observations: Conduct detailed clinical observations daily.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Clinical Pathology: At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.
-
Pathology: Perform a full gross necropsy on all animals. Collect and preserve organs and tissues for histopathological examination, particularly focusing on potential target organs identified in acute studies or from the compound's mechanism of action.[9]
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. Glucose Tolerance Test in Mice [bio-protocol.org]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vmmpc.org [vmmpc.org]
- 5. fda.gov [fda.gov]
- 6. Frontiers | Evaluation of the Acute and Sub-Acute Oral Toxicity of Jaranol in Kunming Mice [frontiersin.org]
- 7. Acute toxicity study in rodents | Bienta [bienta.net]
- 8. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols for Oral Administration of AR453588 Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR453588 hydrochloride is a potent, orally bioavailable glucokinase (GK) activator with an EC50 of 42 nM.[1][2] As a key enzyme in glucose metabolism, glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. Activation of glucokinase enhances glucose-stimulated insulin (B600854) secretion and increases hepatic glucose uptake and glycogen (B147801) synthesis. These characteristics make this compound a promising therapeutic agent for type 2 diabetes. These application notes provide detailed protocols for the oral administration of this compound in rodent models for pharmacokinetic and pharmacodynamic studies.
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
The following tables summarize the pharmacokinetic properties of this compound following intravenous and oral administration in mice.
| Parameter | Value (1 mg/kg; i.v.) |
| Clearance (CL) | 21.6 mL/min/kg |
| Area Under the Curve (AUCinf) | 0.77 h*µg/mL |
| Volume of Distribution (Vss) | 0.746 L/kg |
| Half-life (t1/2) | 1.28 hours |
| Parameter | Value (10 mg/kg; p.o.) |
| Maximum Concentration (Cmax) | 1.67 µg/mL |
| Time to Maximum Concentration (Tmax) | 1.0 h |
| Area Under the Curve (AUCinf) | 4.65 h*µg/mL |
| Oral Bioavailability (F) | 60.3% |
Data sourced from MedChemExpress product information.[1][2]
In Vivo Efficacy of this compound in Mice
| Animal Model | Dosing Regimen | Outcome |
| Normal C57BL/6J Mice | 3-30 mg/kg; p.o. | Lowered post-prandial glucose |
| ob/ob Mice | 3-30 mg/kg; p.o.; once-daily for 14 days | Dose-dependent anti-hyperglycemic activity. Lowered fasted blood glucose and the AUC of an oral glucose tolerance test (OGTT) on day 14. |
Data sourced from MedChemExpress product information.[1][2]
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol describes the preparation of a clear solution of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound powder to the vehicle.
-
Vortex the mixture thoroughly until the powder is completely dissolved.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The resulting clear solution will have a solubility of at least 2.5 mg/mL.
Protocol for Oral Gavage in Mice
This protocol outlines the standard procedure for administering a liquid substance directly into the stomach of a mouse via oral gavage.
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5 inches with a rounded tip for adult mice)
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head, neck, and body should be in a straight line.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If there is resistance, withdraw and try again.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.
-
Administer the entire volume before gently removing the needle in the same direction it was inserted.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, for at least 10 minutes.
-
Protocol for Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the effect of this compound on glucose clearance.
Materials:
-
This compound solution
-
Glucose solution (e.g., 20% glucose in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Timer
Procedure:
-
Animal Preparation and Dosing:
-
Fast the mice for 6 hours with free access to water.
-
Administer the appropriate dose of this compound or vehicle control via oral gavage as described in the protocol above.
-
-
Baseline Glucose Measurement:
-
At a designated time after drug administration (e.g., 30-60 minutes), collect a baseline blood sample (Time 0) from the tail vein.
-
Measure and record the blood glucose level.
-
-
Glucose Challenge:
-
Immediately after the baseline blood sample is taken, administer a glucose solution (typically 2 g/kg) via oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at various time points after the glucose challenge, for example, at 15, 30, 60, 90, and 120 minutes.
-
Measure and record the blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentrations over time for both the treated and control groups.
-
Calculate the area under the curve (AUC) for each group to quantify the overall glucose excursion.
-
Visualizations
References
Preparing AR453588 Hydrochloride for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of AR453588 hydrochloride, a potent glucokinase activator, in various cell-based assays. The information is intended to guide researchers in accurately assessing the compound's activity and effects on cellular processes.
Compound Information
This compound is a potent and orally bioavailable anti-diabetic agent that functions as a glucokinase activator.[1][2] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3] Activation of glucokinase by AR453588 enhances glucose metabolism, leading to anti-hyperglycemic effects.[3]
| Property | Value | Reference |
| Mechanism of Action | Glucokinase Activator | [1][2][3] |
| EC₅₀ | 42 nM | [1][2][3] |
| Solubility | Soluble in DMSO | [3][4] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. | [2] |
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for obtaining reproducible results in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]
-
Ensure the compound is completely dissolved by vortexing. Gentle warming and/or sonication can be used to aid dissolution if precipitation is observed.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the activity of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Glucokinase Activity Assay (Fluorometric)
Objective: To determine the in vitro enzymatic activity of glucokinase in the presence of AR453588.[4]
Materials:
-
Recombinant human glucokinase
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, KCl, and DTT)
-
Glucose
-
ATP
-
NADP⁺
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Fluorescent probe (e.g., Resorufin)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Add 50 µL of the reaction mixture (Assay Buffer, Glucose, ATP, NADP⁺, G6PDH, and fluorescent probe) to each well of the 96-well plate.[4]
-
Add 10 µL of diluted AR453588 or vehicle control (DMSO) to the respective wells.[4]
-
To initiate the reaction, add 40 µL of recombinant glucokinase to each well.[4]
-
Immediately measure the fluorescence in a kinetic mode at an excitation/emission wavelength of 535/587 nm for 30-60 minutes at 37°C.[4]
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each well.
-
Plot the enzyme activity against the concentration of AR453588 to determine the EC₅₀ value.[4]
-
Cell-Based Glucose Uptake Assay
Objective: To measure the effect of AR453588 on glucose uptake in a relevant cell line (e.g., INS-1 pancreatic β-cells or HepG2 hepatocytes).[4] This protocol utilizes a fluorescent glucose analog, 2-NBDG.
Materials:
-
INS-1 or HepG2 cells
-
Complete culture medium
-
This compound
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin (positive control)
-
Cytochalasin B (negative control)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow to 80-90% confluency.[4]
-
Serum Starvation: Before the assay, serum-starve the cells for 2-4 hours in a serum-free medium.[4]
-
Compound Treatment:
-
Glucose Uptake:
-
Measurement:
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of AR453588 on the viability of a chosen cell line (e.g., INS-1 or MIN6 pancreatic β-cells).[5]
Materials:
-
INS-1 or MIN6 cells
-
Complete culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[5]
-
Compound Treatment:
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[5]
-
-
Measurement:
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of AR453588 and a general experimental workflow for its evaluation in cell-based assays.
Caption: Glucokinase activation by AR453588 in pancreatic β-cells.
Caption: General experimental workflow for AR453588 cell-based assays.
References
Application Notes and Protocols: AR453588 Hydrochloride Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of AR453588 hydrochloride in Dimethyl Sulfoxide (DMSO) and saline, along with comprehensive protocols for its preparation and use in experimental settings.
Data Presentation: Solubility of this compound
This compound exhibits limited solubility in aqueous solutions like saline, necessitating the use of a co-solvent such as DMSO for the preparation of stock solutions. The data below summarizes the achievable concentrations in various solvent systems commonly used for in vitro and in vivo studies.
| Solvent System | Achievable Concentration | Remarks |
| 100% DMSO | High (used for stock solutions, e.g., 10 mM or 25 mg/mL) | This compound is readily soluble in DMSO, which serves as the primary solvent for creating concentrated stock solutions.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.81 mM) | This formulation yields a clear solution and is suitable for in vivo applications.[1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.81 mM) | An alternative formulation for in vivo studies that results in a clear solution.[1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.81 mM) | This formulation is also suitable for oral gavage in animal studies and provides a clear solution.[1][3] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 5.196 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution vigorously until the compound is completely dissolved.[1]
-
If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.[1]
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]
Preparation of a Formulation for In Vivo Oral Administration
This protocol details the preparation of a vehicle formulation for oral administration in animal models.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure (for a 1 mL final volume):
-
Begin with a 25 mg/mL stock solution of AR453588 in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[3]
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear.[3]
-
Add 450 µL of saline to bring the final volume to 1 mL.[3]
-
Mix the final solution thoroughly before administration.
Signaling Pathway and Experimental Workflow
This compound is a potent, orally bioavailable glucokinase (GK) activator.[4][5] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[4]
References
Application Notes and Protocols for AR453588 Hydrochloride Solution in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis.[1][2][3] With an EC50 of 42 nM, this compound serves as a key regulator of insulin (B600854) secretion in pancreatic β-cells and glucose metabolism in the liver, making it a significant therapeutic target for type 2 diabetes.[1][2] As an allosteric activator of glucokinase, AR453588 enhances glucose sensing and metabolism, demonstrating notable anti-hyperglycemic properties in preclinical studies.[1][2]
These application notes provide detailed protocols for the preparation of this compound solutions for in vivo animal studies, ensuring reliable and reproducible experimental outcomes. Adherence to these guidelines is crucial for maintaining the compound's stability, bioavailability, and ultimately, the validity of the research findings.
Physicochemical and Pharmacokinetic Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for dose calculations and understanding the compound's behavior in vivo.
| Property | Value | Species | Route of Administration | Reference |
| Molecular Formula | C₂₅H₂₅N₇O₂S₂·HCl | N/A | N/A | [2] |
| Molecular Weight | 556.11 g/mol | N/A | N/A | Calculated |
| Appearance | Off-white to light yellow solid | N/A | N/A | [2] |
| EC₅₀ | 42 nM | N/A | N/A | [1][2] |
| Effective Dose Range | 3-30 mg/kg | C57BL/6J mice, ob/ob mice | p.o. | [1][3] |
| Tₘₐₓ | 1.0 h | Not Specified | p.o. (10 mg/kg) | [1] |
| Cₘₐₓ | 1.67 µg/mL | Not Specified | p.o. (10 mg/kg) | [1] |
| AUCᵢₙf | 4.65 h·µg/mL | Not Specified | p.o. (10 mg/kg) | [1] |
| Bioavailability (F) | 60.3% | Not Specified | p.o. (10 mg/kg) | [1] |
| Vss | 0.746 L/kg | Not Specified | i.v. (1 mg/kg) | [1] |
| Clearance (CL) | 21.6 mL/min/kg | Not Specified | i.v. (1 mg/kg) | [1] |
| t₁/₂ | 1.28 h | Not Specified | i.v. (1 mg/kg) | [1] |
Experimental Protocols: In Vivo Solution Preparation
The proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in animal studies. Below are three validated protocols for creating formulations suitable for oral (p.o.) administration. The choice of vehicle can impact the compound's solubility, stability, and absorption.
General Handling Instructions:
-
Allow the this compound vial to equilibrate to room temperature before opening.[2]
-
Whenever possible, prepare solutions fresh on the day of dosing.
-
If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3]
-
All components of the formulation should be pharmaceutical grade, and sterile materials should be used.[4][5]
-
The final formulation should be a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This vehicle is a common choice for compounds with poor aqueous solubility and is suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for mixing and storage
-
Vortex mixer and sonicator
Procedure:
-
Dissolve in DMSO: Weigh the required amount of this compound and dissolve it in DMSO. The volume of DMSO should be 10% of the final desired volume.
-
Add PEG300: Add PEG300 to constitute 40% of the final volume. Mix thoroughly by vortexing until the solution is homogenous.
-
Add Tween-80: Add Tween-80 to make up 5% of the final volume and vortex until the solution is clear.
-
Add Saline: Add sterile saline to reach the final desired volume (the remaining 45%). Mix the solution thoroughly.
-
Final Check: Ensure the solution is clear. This vehicle composition allows for a solubility of at least 2.5 mg/mL.[2][3]
Example for 1 mL of 2.5 mg/mL solution:
-
Dissolve 2.5 mg of this compound in 100 µL of DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the total volume to 1 mL.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent used to improve the aqueous solubility of lipophilic drugs.
Materials:
-
This compound powder
-
DMSO
-
SBE-β-CD
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for mixing and storage
-
Vortex mixer
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Dissolve in DMSO: Dissolve the required amount of this compound in DMSO, using a volume that is 10% of the final desired volume.
-
Combine Solutions: Add the 20% SBE-β-CD in saline solution to the DMSO-drug mixture to make up the remaining 90% of the final volume.
-
Mix Thoroughly: Vortex the final solution until it is clear and homogenous. This vehicle allows for a solubility of at least 2.5 mg/mL.[2][3]
Protocol 3: DMSO/Corn Oil Formulation
This formulation is suitable for oral administration, particularly for longer-term studies where a lipid-based vehicle is preferred.
Materials:
-
This compound powder
-
DMSO
-
Corn oil (sterile)
-
Sterile tubes for mixing and storage
-
Vortex mixer
Procedure:
-
Dissolve in DMSO: Dissolve the required amount of this compound in DMSO, using a volume that is 10% of the final desired volume.
-
Add Corn Oil: Add corn oil to make up the remaining 90% of the final volume.
-
Mix Thoroughly: Vortex the solution until it is clear and uniform. This vehicle allows for a solubility of at least 2.5 mg/mL.[2][3]
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solution.
Glucokinase Activation Signaling Pathway
Caption: AR453588 HCl action on glucokinase and insulin secretion.
References
Application Notes and Protocols for AR453588 Hydrochloride in Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR453588 hydrochloride is a potent and orally bioavailable glucokinase (GK) activator.[1][2] Glucokinase is a key enzyme in glucose metabolism, primarily expressed in pancreatic β-cells and liver cells, where it acts as a glucose sensor. By activating glucokinase, AR453588 enhances glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, which in turn can stimulate glucose uptake in peripheral tissues like skeletal muscle and adipose tissue. These application notes provide detailed protocols for assessing the effects of this compound on glucose metabolism, with a focus on assays relevant to glucose uptake.
Mechanism of Action
This compound allosterically activates glucokinase, increasing its affinity for glucose and enhancing the rate of glucose phosphorylation to glucose-6-phosphate. In pancreatic β-cells, this increased metabolic flux leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules. The secreted insulin then circulates and binds to its receptors on peripheral tissues, initiating a signaling cascade that results in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake from the bloodstream.
Caption: Signaling pathway of this compound-induced glucose uptake.
Quantitative Data
The following tables summarize key quantitative parameters for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Source |
| EC₅₀ | 42 nM | [1][2] |
| Assay System | Recombinant human glucokinase | [3] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice
| Parameter | Dose | Value | Animal Model | Source |
| Anti-hyperglycemic Activity | 3-30 mg/kg (p.o., daily for 14 days) | Dose-dependent reduction in fasting blood glucose and OGTT AUC | ob/ob mice | [1][2] |
| Post-prandial Glucose | 3-30 mg/kg (p.o.) | Lowers post-prandial glucose | C57BL/6J mice | [1][2] |
| Tₘₐₓ | 10 mg/kg (p.o.) | 1.0 h | Not Specified | [1][2] |
| Cₘₐₓ | 10 mg/kg (p.o.) | 1.67 µg/mL | Not Specified | [1][2] |
| AUCᵢₙf | 10 mg/kg (p.o.) | 4.65 h*µg/mL | Not Specified | [1][2] |
| Bioavailability (F) | 10 mg/kg (p.o.) | 60.3% | Not Specified | [1][2] |
| t₁/₂ | 1 mg/kg (i.v.) | 1.28 h | Not Specified | [1][2] |
| Clearance (CL) | 1 mg/kg (i.v.) | 21.6 mL/min/kg | Not Specified | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Glucokinase (GK) Activity Assay
This assay directly measures the effect of AR453588 on the enzymatic activity of glucokinase.
Materials:
-
Recombinant human glucokinase
-
This compound
-
Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂[3]
-
Substrates: 12 mM D-glucose, 4.0 mM ATP[3]
-
Coupling Enzyme: 10 units Glucose-6-phosphate dehydrogenase (G6PDH)[3]
-
Cofactor: 0.9 mM β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)[3]
-
DMSO (for stock solution)
-
96-well clear flat-bottom plate
-
Spectrophotometer
Procedure:
-
Prepare AR453588 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3]
-
Prepare Working Solutions: Serially dilute the stock solution in Assay Buffer to achieve the desired final concentrations.
-
Prepare Reaction Mixture: In each well of the 96-well plate, add the following:
-
Initiate Reaction: Add 10 µL of recombinant glucokinase solution to each well to start the reaction.[3]
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-heated to 30°C and measure the increase in absorbance at 340 nm every minute for 30 minutes. The rate of NADPH formation is proportional to glucokinase activity.[3]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Determine the EC₅₀ value by plotting the V₀ against the log of AR453588 concentration.
Protocol 2: Cell-Based Glucose Uptake Assay (Using 2-NBDG)
This protocol describes how to measure glucose uptake in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes) using the fluorescent glucose analog 2-NBDG. This assay will measure the indirect effect of AR453588-stimulated insulin secretion on glucose uptake.
Caption: Experimental workflow for the cell-based glucose uptake assay.
Materials:
-
Target cells (e.g., L6 myotubes, 3T3-L1 adipocytes)
-
Pancreatic β-cell line (e.g., MIN6)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA[3]
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin (for positive control)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
Part A: Preparation of Insulin-Conditioned Medium
-
Culture Pancreatic β-cells: Seed MIN6 cells in a culture plate and grow to ~80% confluency.[3]
-
Pre-incubation: Wash the cells twice with glucose-free KRBH and then pre-incubate in KRBH with a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C.[3]
-
Stimulation: Remove the pre-incubation buffer. Add KRBH containing a stimulatory glucose concentration (e.g., 16.7 mM) with various concentrations of this compound (e.g., 0-10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate for 1-2 hours at 37°C.[3]
-
Collect Conditioned Medium: Carefully collect the supernatant (conditioned medium), which now contains insulin secreted in response to glucose and AR453588. Centrifuge to remove any cells and store on ice or at -20°C for later use. An insulin ELISA can be performed to quantify insulin concentration.
Part B: Glucose Uptake Assay
-
Seed Target Cells: Seed L6 myotubes or differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate and allow them to adhere.
-
Serum Starvation: Once cells are ready, replace the culture medium with serum-free medium and incubate for 4-12 hours to reduce basal glucose uptake.
-
Stimulation: Wash the cells twice with PBS. Add the insulin-conditioned medium from Part A to the respective wells. Include the following controls:
-
Negative Control: Serum-free medium without insulin.
-
Positive Control: Serum-free medium with a known concentration of insulin (e.g., 100 nM).
-
-
Incubate: Incubate for 30-60 minutes at 37°C to allow for insulin signaling and GLUT4 translocation.
-
2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 100 µM.[4]
-
Incubate: Incubate for 10-30 minutes at 37°C.[4]
-
Stop Uptake: Stop the reaction by adding a 2-fold volume of ice-cold PBS and then wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.[4]
-
Measure Fluorescence: Add PBS or a suitable lysis buffer to the wells and measure the intracellular fluorescence using a plate reader (Excitation/Emission ≈ 485/535 nm).[5] Alternatively, visualize and quantify uptake using a fluorescence microscope.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol assesses the overall effect of AR453588 on glucose disposal in a living organism.
Materials:
-
Mice (e.g., ob/ob or C57BL/6J)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization and Dosing: Acclimatize mice for at least one week. Divide mice into groups (n=8-10 per group) and administer AR453588 (e.g., 3, 10, 30 mg/kg) or vehicle orally once daily for a specified period (e.g., 14 days).[3]
-
Fasting: On the day of the OGTT, fast the mice for 6 hours.[3]
-
Baseline Glucose: Measure blood glucose from the tail vein at time 0.
-
Glucose Challenge: Administer an oral glucose bolus (e.g., 2 g/kg).[3]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.[3]
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify total glucose excursion. A reduction in AUC indicates improved glucose tolerance.[3]
References
HPLC method for AR453588 hydrochloride quantification
An HPLC (High-Performance Liquid Chromatography) method is crucial for the accurate quantification of active pharmaceutical ingredients such as AR453588 hydrochloride. This document provides a detailed application note and protocol for the determination of this compound using reversed-phase HPLC with UV detection. The method outlined is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for this potent glucokinase activator.
Introduction to this compound
This compound is a potent, orally bioavailable anti-diabetic agent that functions as a glucokinase activator.[1][2][3][4] Glucokinase plays a pivotal role in glucose sensing in pancreatic β-cells and hepatocytes.[5] Activation of this enzyme by AR453588 enhances glucose metabolism, leading to increased insulin (B600854) secretion and reduced hepatic glucose output.[5] Accurate and precise analytical methods are essential for the quantitative analysis of this compound in various stages of drug development, including formulation, quality control, and pharmacokinetic studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is vital for the preparation of standards and samples for HPLC analysis.
| Property | Value | Reference |
| Molecular Formula | C25H26ClN7O2S2 | [1][4] |
| Molecular Weight | 556.10 g/mol | [1][4] |
| CAS Number | 1065606-97-4 | [1][4] |
Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of AR453588 observed in preclinical studies. These values are typically determined using a validated analytical method like LC-MS/MS.[5]
| Parameter | Value | Animal Model and Dosage | Reference |
| Cmax | 1.67 µg/mL | Male CD-1 mice (10 mg/kg, p.o.) | [2][3] |
| Tmax | 1.0 h | Male CD-1 mice (10 mg/kg, p.o.) | [2] |
| AUCinf | 4.65 h*µg/mL | Male CD-1 mice (10 mg/kg, p.o.) | [2][3] |
| Vss | 0.746 L/kg | Male CD-1 mice (1 mg/kg, i.v.) | [2][3] |
| CL | 21.6 mL/min/kg | Male CD-1 mice (1 mg/kg, i.v.) | [2][3] |
| t1/2 | 1.28 h | Male CD-1 mice (1 mg/kg, i.v.) | [2][3] |
| F (%) | 60.3% | Male CD-1 mice (10 mg/kg, p.o.) | [1][3] |
HPLC Method Protocol
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size. |
| Mobile Phase | Acetonitrile (B52724) : 20 mM Ammonium (B1175870) Acetate (B1210297) buffer (pH 4.0) (60:40, v/v). |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | 250 nm. |
| Injection Volume | 10 µL. |
| Column Temperature | 30°C. |
| Run Time | Approximately 10 minutes. |
Reagent and Standard Preparation
2.1. Mobile Phase Preparation
-
Ammonium Acetate Buffer (20 mM, pH 4.0): Dissolve approximately 1.54 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 4.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the filtered ammonium acetate buffer and HPLC-grade acetonitrile in a 40:60 ratio (v/v). Degas the solution before use.
2.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.
2.3. Preparation of Calibration Standards
-
Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the AR453588 peak against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Visualizations
The following diagrams illustrate the proposed experimental workflow and the signaling pathway of AR453588.
Caption: Experimental workflow for the quantification of this compound.
Caption: Signaling pathway of AR453588 as a glucokinase activator.
References
Application Notes and Protocols for AR453588 Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR453588 hydrochloride is a potent and orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose metabolism.[1][2][3][4] With a reported EC50 of 42 nM for glucokinase activation, AR453588 serves as a valuable tool for researchers studying glucose homeostasis and developing novel therapeutics for type 2 diabetes.[2][3][4] Glucokinase functions as a glucose sensor in pancreatic β-cells and hepatocytes, where it modulates insulin (B600854) secretion and hepatic glucose uptake, respectively.[1][4] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns and in vivo preclinical models.
Mechanism of Action
This compound allosterically activates glucokinase, inducing a conformational change that enhances the enzyme's affinity for glucose and increases its catalytic activity. This potentiation of glucokinase activity leads to increased glucose phosphorylation. In pancreatic β-cells, this triggers a cascade of events culminating in insulin secretion. In hepatocytes, it promotes glucose uptake and glycogen (B147801) synthesis.[1]
Data Presentation
In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/Conditions |
| EC50 | 42 nM | Recombinant human glucokinase |
| Oral Bioavailability (F) | 60.3% | Mouse |
| Cmax (10 mg/kg, p.o.) | 1.67 µg/mL | Mouse |
| Tmax (10 mg/kg, p.o.) | 1.0 h | Mouse |
| AUCinf (10 mg/kg, p.o.) | 4.65 h*µg/mL | Mouse |
| t1/2 (1 mg/kg, i.v.) | 1.28 h | Mouse |
High-Throughput Screening Assay Parameters
| Parameter | Recommended Value | Description |
| Assay Format | 384-well, fluorescence-based kinetic assay | Allows for rapid and sensitive measurement of glucokinase activity. |
| Enzyme | Recombinant Human Glucokinase | The direct target of AR453588. |
| Substrates | Glucose, ATP | Essential for the glucokinase reaction. |
| Coupling Enzyme | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Links glucokinase activity to a detectable signal. |
| Detection | NADPH fluorescence (Ex/Em = 340/460 nm) | The fluorescent product of the coupled reaction provides a quantitative measure of enzyme activity. |
| Z'-Factor | > 0.7 | A measure of assay quality, indicating a good separation between positive and negative controls. |
| Signal to Background (S/B) Ratio | > 3 | Indicates a robust assay with a clear signal over background noise. |
Signaling Pathways
Caption: Glucokinase activation by AR453588 in pancreatic β-cells.
Caption: Glucokinase activation by AR453588 in hepatocytes.
Experimental Protocols
High-Throughput Screening (HTS) for Glucokinase Activators
This protocol describes a 384-well, fluorescence-based kinetic assay to identify glucokinase activators.
Materials:
-
Recombinant Human Glucokinase
-
This compound (as a positive control)
-
Assay Buffer: 25 mM HEPES (pH 7.1), 1 mM DTT, 5% DMSO
-
ATP solution
-
Glucose solution
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
NADP+
-
384-well black, clear bottom plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, dispense 20-50 nL of each compound solution into the wells of a 384-well plate. For the positive control, use a concentration of this compound that gives a maximal response. For the negative control, use DMSO only.
-
-
Reagent Preparation (Reaction Mix):
-
Prepare a reaction mix containing assay buffer, glucose, ATP, NADP+, and G6PDH. The final concentrations in the well should be optimized, but a starting point is:
-
Glucose: 5 mM
-
ATP: 1 mM
-
NADP+: 0.2 mM
-
G6PDH: 1 U/mL
-
-
-
Enzyme Addition and Incubation:
-
Add 5 µL of the reaction mix to each well of the compound plate.
-
To initiate the reaction, add 5 µL of recombinant human glucokinase (final concentration ~10-20 nM) to each well.
-
Immediately transfer the plate to a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in NADPH fluorescence (Ex/Em = 340/460 nm) kinetically over 30-60 minutes at room temperature.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence curve.
-
Normalize the data to the positive (AR453588) and negative (DMSO) controls.
-
Plot the normalized activity against the compound concentration to determine the EC50 values for active compounds.
-
References
Troubleshooting & Optimization
AR453588 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with AR453588 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What is the recommended solvent?
A1: this compound has limited solubility in aqueous solutions. For in vitro studies, it is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of up to 100 mg/mL.[1] Please note that ultrasonic treatment may be necessary to fully dissolve the compound in DMSO.[1] When preparing your final working solution, be mindful of the final concentration of the organic solvent to avoid any potential effects on your experimental system.
Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Use of Co-solvents and Surfactants: Formulations containing co-solvents like PEG300 and surfactants like Tween-80 can help maintain the solubility of the compound in aqueous solutions.[1]
-
Employing Cyclodextrins: Encapsulation with cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can significantly enhance the aqueous solubility of hydrophobic drugs.[1]
-
Lowering the Final Concentration: If possible, reducing the final concentration of this compound in your assay may keep it below its solubility limit in the aqueous medium.
-
Warming and Sonication: Gently warming the solution or using a sonicator can sometimes help redissolve small amounts of precipitate, but care should be taken to avoid degradation of the compound.[1]
Q3: Why might a hydrochloride salt like this compound have poor aqueous solubility? I thought salt forms were supposed to be more soluble.
A3: While salt formation is a common strategy to increase drug solubility, it is not always effective for hydrochloride salts.[2][3] A key reason is the "common ion effect."[2][3] If the aqueous medium contains chloride ions (for example, from HCl used for pH adjustment or from salts in the buffer like in saline), it can suppress the dissolution of the hydrochloride salt.[2][3] Additionally, the resulting solution from dissolving a hydrochloride salt of a weak base can have a low pH, which may not always favor solubility and can be incompatible with certain experimental systems.[2]
Troubleshooting Guide
Issue 1: Precipitate Formation in Stock Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution | Use ultrasonic treatment to aid dissolution in DMSO.[1] | A clear stock solution is formed. |
| Supersaturation | Gently warm the solution while vortexing. Be cautious not to overheat, which could degrade the compound. | The precipitate redissolves. |
| Hygroscopicity | Ensure you are using newly opened or properly stored anhydrous DMSO, as absorbed moisture can impact solubility.[1] | Improved dissolution and stability of the stock solution. |
Issue 2: Poor Solubility in Aqueous Media for In Vitro Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Prepare a stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay. | The compound remains in solution at the desired final concentration. |
| Common Ion Effect | If your buffer contains high concentrations of chloride, consider using an alternative buffer system with non-chloride salts. | Improved solubility due to the absence of excess common ions. |
| Unfavorable pH | Adjust the pH of your final solution. The optimal pH for solubility will depend on the pKa of the free base of AR453588. | The compound dissolves and remains stable in the solution. |
Quantitative Data: Solubility of AR453588
The following table summarizes the reported solubility data for AR453588 and its hydrochloride salt in various solvent systems.
| Compound Form | Solvent System | Solubility | Notes |
| AR453588 | DMSO | 100 mg/mL (192.44 mM) | Requires ultrasonic treatment.[1] |
| AR453588 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.81 mM) | Clear solution.[1] |
| AR453588 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.81 mM) | Clear solution.[1] |
| AR453588 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.81 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-Solvent System
This protocol is a general guideline based on common techniques for poorly soluble drugs.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (as described in Protocol 1).
-
In a separate sterile tube, prepare the vehicle solution. For example, a mixture of 40% PEG300, 5% Tween-80, and 45% saline.
-
To the vehicle solution, add the DMSO stock solution dropwise while vortexing to achieve the final desired concentration of this compound. The final DMSO concentration should be kept as low as possible (e.g., ≤10%).
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Visualizations
Caption: Workflow for addressing AR453588 HCl solubility issues.
Caption: AR453588 mechanism of action as a glucokinase activator.
References
AR453588 hydrochloride degradation and storage conditions
This technical support center provides guidance on the degradation and storage of AR453588 hydrochloride for researchers, scientists, and drug development professionals. The information is compiled from publicly available data and general chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations for the solid form and solutions are summarized below.
Q2: How should I handle this compound to minimize degradation?
A2: Handle the compound in a clean, dry environment. Avoid exposure to direct sunlight and high humidity. For weighing and preparing solutions, it is advisable to work in a well-ventilated area or under a fume hood.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation studies for this compound are not publicly available, its chemical structure suggests potential susceptibility to hydrolysis, oxidation, and photolysis. The ether, thioether, and amide functional groups are areas of potential chemical instability.
Q4: My experimental results are inconsistent. Could this be due to compound degradation?
A4: Inconsistent results can be a sign of compound degradation. If you observe changes in the physical appearance of the compound (e.g., color change, clumping) or a decrease in its expected activity over time, degradation should be considered a potential cause. It is recommended to perform a quality check of your compound, such as by HPLC, to assess its purity.
Q5: How can I prepare a stock solution of this compound?
A5: According to some suppliers, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, one supplier suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 2.5 mg/mL.[1] Always use high-purity, anhydrous solvents to minimize the risk of solvent-mediated degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced Potency or Activity | Compound degradation due to improper storage or handling. | 1. Review storage conditions and handling procedures. 2. Perform an analytical check (e.g., HPLC) to assess the purity of the compound. 3. If degradation is confirmed, obtain a fresh batch of the compound. |
| Change in Physical Appearance (e.g., color) | Potential degradation or contamination. | 1. Do not use the compound if a significant change in appearance is observed. 2. Contact the supplier for a replacement or further analysis. |
| Precipitation in Solution | Poor solubility or degradation leading to insoluble products. | 1. Ensure the solvent is appropriate and of high purity. 2. Gentle warming or sonication may aid dissolution. 3. If precipitation persists, the solution may be supersaturated or the compound may be degrading. Prepare a fresh, lower concentration solution. |
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | Room Temperature (in continental US) | See Certificate of Analysis | May vary in other locations. Store in a cool, dry place.[2][3] |
| In DMSO (Stock Solution) | -80°C | 6 months | Use within 6 months for optimal activity.[1] |
| -20°C | 1 month | Use within 1 month for optimal activity.[1] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol for assessing the purity of this compound and can be adapted as a starting point for a stability-indicating method.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable buffer components)
- C18 reverse-phase HPLC column
2. Instrumentation:
- HPLC system with a UV detector
3. Method:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Scan for an optimal wavelength, likely in the UV range (e.g., 254 nm or 280 nm).
- Injection Volume: 10 µL
- Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute with the initial mobile phase composition to a final concentration of 50 µg/mL.
4. Analysis:
- Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. The appearance of new peaks over time under specific stress conditions (e.g., heat, acid, base) would indicate degradation.
Visualizations
Caption: Workflow for a forced degradation study of AR453588 HCl.
Caption: Hypothesized degradation pathways for AR453588.
References
Technical Support Center: Overcoming AR453588 Hydrochloride Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming precipitation issues with AR453588 hydrochloride in aqueous solutions. The following information is based on general principles for hydrochloride salts of poorly soluble compounds and assumes hypothetical data for this compound for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
Precipitation of this compound from an aqueous solution can occur for several reasons:
-
Poor Aqueous Solubility: The intrinsic solubility of the free base form of AR453588 may be very low in neutral pH.
-
pH-Dependent Solubility: As a hydrochloride salt of a likely basic compound, its solubility is highly dependent on the pH of the solution. In solutions with a pH approaching the pKa of the compound, the equilibrium can shift towards the less soluble free base form, leading to precipitation.
-
Common Ion Effect: The presence of chloride ions from other sources (e.g., in saline buffers) can decrease the solubility of the hydrochloride salt.[1]
-
Concentration Exceeding Solubility Limit: The concentration of this compound in the solution may have exceeded its solubility limit under the specific experimental conditions (e.g., temperature, pH, buffer composition).
-
Solvent Polarity: If the compound is highly lipophilic, it will have poor solubility in highly polar solvents like water.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, it is advisable to use a water-miscible organic solvent in which this compound has high solubility, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol. These stock solutions can then be diluted into the desired aqueous buffer for the final experimental concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound, a salt of a weak base, is generally higher at a lower pH. In an acidic environment, the compound exists predominantly in its protonated, more soluble form. As the pH increases towards and beyond its pKa, the compound deprotonates to its less soluble free base form, which can lead to precipitation.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of a stock solution into an aqueous buffer.
This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer like Phosphate-Buffered Saline (PBS).
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in the aqueous medium.
-
Modify the Dilution Method:
-
Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.
-
Warm the aqueous buffer slightly (if the compound's stability allows) before adding the stock solution.
-
-
Adjust the pH of the Aqueous Buffer: Lowering the pH of the final solution can significantly increase the solubility of the hydrochloride salt. Prepare the final solution in a buffer with a pH well below the pKa of AR453588.
-
Use a Co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) in the final aqueous solution can increase the solubility of the compound.[1]
-
Employ Solubilizing Excipients:
Issue 2: Precipitation observed over time in a prepared aqueous solution.
A solution that is initially clear may show precipitation after some time due to instability or slow equilibration to a supersaturated state.
Troubleshooting Steps:
-
Verify pH Stability: Ensure the pH of your buffered solution remains constant over time.
-
Protect from Light and Temperature Fluctuations: Degradation of the compound can lead to less soluble byproducts. Store solutions protected from light and at a constant, appropriate temperature.
-
Prepare Fresh Solutions: Whenever possible, prepare the aqueous solutions of this compound fresh before each experiment.
-
Consider Salt Formation: In some cases, the hydrochloride salt itself may be less stable in solution. While less common, exploring other salt forms could be a long-term strategy.[3]
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Solvent / Buffer | pH | Solubility (mg/mL) | Notes |
| Deionized Water | 7.0 | < 0.1 | Prone to precipitation. |
| 0.1 N HCl | 1.0 | > 50 | High solubility in acidic conditions.[4][5] |
| PBS | 7.4 | < 0.05 | Very low solubility, high chance of precipitation. |
| DMSO | N/A | > 100 | Recommended for primary stock solutions. |
| Ethanol | N/A | ~25 | Can be used as a co-solvent. |
| 10% Ethanol in Water | 7.0 | ~0.5 | Improved solubility with a co-solvent. |
| 5% Tween® 80 in Water | 7.0 | ~1.0 | Surfactant enhances solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution gently at room temperature until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a 10 µM Working Solution in an Acidic Buffer (pH 4.5)
-
Prepare a 50 mM sodium acetate (B1210297) buffer and adjust the pH to 4.5.
-
Warm the buffer to 37°C to aid in solubilization.
-
While vortexing the buffer, add the required volume of the 10 mM this compound stock solution in DMSO to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is below a level that affects your assay (typically <0.1%).
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use the prepared working solution promptly.
Visualizations
Caption: A troubleshooting workflow for addressing precipitation of this compound.
Caption: The relationship between pH and the solubility of this compound.
References
Optimizing AR453588 hydrochloride concentration for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AR453588 hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, allosteric activator of the glucokinase (GK) enzyme. Glucokinase plays a critical role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver. By activating glucokinase, AR453588 enhances glucose sensing and metabolism, leading to increased insulin (B600854) secretion and hepatic glucose uptake.
Q2: What is a recommended starting concentration range for this compound in cell-based in vitro experiments?
A2: Based on its high potency (EC50 of 42 nM in biochemical assays), a logical starting point for cell-based assays is to bracket this concentration. A recommended initial concentration range for dose-response experiments is 1 nM to 10 µM . This range allows for the determination of the effective concentration in your specific cell system, while also helping to identify potential off-target or cytotoxic effects at higher concentrations.
Q3: How should I prepare a stock solution of this compound for my experiments?
A3: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. This stock solution can then be serially diluted to prepare working concentrations. To minimize the impact of the solvent on your cells, the final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment group) in your experiments.
Q4: I'm observing precipitation of the compound when I add it to my cell culture medium. What should I do?
A4: Precipitation in aqueous-based cell culture media can occur due to the hydrophobic nature of the compound. To prevent this, ensure your DMSO stock solution is fully dissolved; brief sonication can aid this process. When diluting into your final culture medium, perform serial dilutions rather than a single large dilution. Pre-warming the cell culture medium before adding the compound can also help maintain solubility.
Q5: What are the optimal storage conditions for this compound and its stock solutions?
A5: The powdered form of this compound should be stored at -20°C for long-term stability. Once a stock solution in DMSO is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no observed efficacy | - Sub-optimal concentration: The concentration used may be too low for your specific cell type or assay conditions.- Compound degradation: Improper storage of the stock solution.- Cell health: The cells may not be healthy or responsive. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM).- Prepare a fresh stock solution from the powdered compound.- Ensure cells are healthy, within a suitable passage number, and growing optimally. |
| High cell death or cytotoxicity | - Concentration is too high: High concentrations of the compound may be toxic.- DMSO toxicity: The final concentration of DMSO in the culture medium may be too high.- Contamination: The cell culture may be contaminated. | - Lower the concentration range in your experiments.- Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the toxic concentration threshold.- Ensure the final DMSO concentration is below 0.5%.- Check for and address any potential cell culture contamination. |
| High variability between replicates | - Inconsistent cell seeding: Uneven cell numbers across wells.- Inaccurate pipetting: Errors in compound dilution or addition.- Edge effects in multi-well plates: Evaporation or temperature gradients at the edges of the plate. | - Ensure a homogenous cell suspension and consistent seeding density.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate for treatment groups; fill them with sterile media or PBS to minimize edge effects. |
| Unexpected or off-target effects | - Compound promiscuity: At higher concentrations, the compound may interact with other cellular targets.- Interaction with media components: The compound may interact with serum proteins or other components in the culture medium. | - Use the lowest effective concentration possible.- Consider using a serum-free or reduced-serum medium for the duration of the treatment, if appropriate for your cell type. |
Data Presentation
Table 1: Physicochemical and In Vitro Activity of this compound
| Property | Value | Reference |
| Molecular Weight | 556.10 g/mol | [1] |
| Mechanism of Action | Glucokinase Activator | [1] |
| EC50 (Biochemical Assay) | 42 nM | [1] |
| Recommended In Vitro Starting Range | 1 nM - 10 µM | Inferred from EC50 |
| Stock Solution Solvent | DMSO | [1] |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Allow the this compound powder to equilibrate to room temperature.
-
Aseptically weigh the required amount of powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Brief sonication in a water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store at -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and ideally below 0.5%.
-
Protocol 2: In Vitro Glucokinase Activity Assay (Spectrophotometric)
This assay measures the effect of AR453588 on glucokinase activity in a cell-free system by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺, which can be measured by the increase in absorbance at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂.
-
Substrates: 12 mM D-glucose, 4.0 mM ATP.
-
Coupling Enzyme: 10 units/mL Glucose-6-phosphate dehydrogenase (G6PDH).
-
Cofactor: 0.9 mM β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺).
-
AR453588 Working Solutions: Prepare a range of concentrations by diluting the DMSO stock in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the Assay Buffer, substrates, coupling enzyme, and cofactor.
-
Add 10 µL of AR453588 working solution or vehicle (DMSO) to the respective wells.
-
To initiate the reaction, add 10 µL of recombinant glucokinase solution.
-
Immediately place the plate in a spectrophotometer pre-heated to 30°C.
-
Measure the increase in absorbance at 340 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot the V₀ against the concentration of AR453588 to determine the EC50.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is a general method to assess the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot cell viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.
Caption: General experimental workflow for in vitro cell-based assays with AR453588.
References
Impact of hygroscopic DMSO on AR453588 hydrochloride stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of AR453588 hydrochloride, particularly concerning the impact of hygroscopic dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO appears cloudy after storage. What could be the cause?
A1: Cloudiness or precipitation in your this compound stock solution can be attributed to several factors, primarily related to the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere, which can significantly reduce the solubility of your compound.[1][2] Freeze-thaw cycles can also exacerbate this issue, leading to the crystallization of the compound.[1]
Q2: I am observing inconsistent results in my bioassays using an this compound stock solution. Could this be related to the solvent?
A2: Yes, inconsistent bioactivity can be a direct consequence of compound degradation or precipitation in your DMSO stock solution.[3] The absorption of water by DMSO can lead to the hydrolysis of this compound, altering its chemical structure and thus its biological activity. Furthermore, if the compound has precipitated, the actual concentration of the active compound in the supernatant will be lower than intended, leading to variability in your results.
Q3: How can I minimize water absorption in my DMSO stock solutions of this compound?
A3: To minimize water absorption, it is crucial to adhere to proper storage and handling procedures. Always use anhydrous, high-purity DMSO from a freshly opened bottle.[2][3] Store the DMSO in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[4] Prepare single-use aliquots of your this compound stock solution to avoid repeated opening of the main stock and subsequent exposure to atmospheric moisture.[4]
Q4: What are the potential degradation pathways for this compound in the presence of water?
A4: While specific degradation pathways for this compound have not been extensively published, compounds with similar functional groups are susceptible to hydrolysis.[5][6] Given its chemical structure, potential degradation could involve the cleavage of amide or ether linkages in the presence of water, which can be catalyzed by acidic or basic conditions. The hydrochloride salt itself can influence the pH of the solution in the presence of water, potentially contributing to hydrolysis.[3][4][7][8] Oxidation is another common degradation pathway for many pharmaceutical compounds.[6][9]
Q5: How can I check the stability of my this compound stock solution?
A5: The stability of your stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2][10][11] By comparing the chromatogram of a freshly prepared solution with that of a stored solution, you can detect the appearance of degradation products and quantify the remaining concentration of the parent compound.
Troubleshooting Guides
Issue 1: Precipitation or Crystallization in Stored DMSO Stock Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Water absorption by DMSO | 1. Use fresh, anhydrous DMSO to prepare a new stock solution. 2. Aliquot the new stock solution into single-use vials. 3. Store aliquots in a desiccator or under an inert atmosphere. | The new stock solution remains clear upon storage. |
| Concentration exceeds solubility limit | 1. Prepare a more dilute stock solution. 2. Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution, but be cautious as heat can accelerate degradation.[2] | The compound dissolves completely and remains in solution. |
| Freeze-thaw cycles | 1. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] 2. If thawing is necessary, bring the solution to room temperature quickly and ensure it is fully dissolved before use. | Minimized precipitation and consistent concentration between uses. |
Issue 2: Decreased or Inconsistent Biological Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound degradation due to hydrolysis or oxidation | 1. Prepare a fresh stock solution using anhydrous DMSO. 2. Perform a stability study by analyzing the stock solution at different time points using HPLC. 3. Protect the stock solution from light and store at the recommended temperature (-20°C or -80°C). | Consistent biological activity is observed with the fresh stock solution. HPLC analysis shows minimal degradation over time. |
| Inaccurate concentration due to precipitation | 1. Centrifuge the stock solution to pellet any precipitate. 2. Carefully aspirate the supernatant and measure its concentration using a validated analytical method (e.g., HPLC with a standard curve). 3. If precipitation is confirmed, prepare a new, clear stock solution. | Accurate and reproducible results in downstream assays. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the drug substance under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve in anhydrous DMSO to prepare a 10 mM stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
Hygroscopic DMSO Simulation: Prepare a stock solution in DMSO containing a known percentage of water (e.g., 5%, 10%) and store at room temperature and 4°C, analyzing at various time points.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile (B52724) and water/formic acid).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Protocol 2: Determination of Water Content in DMSO
1. Karl Fischer Titration:
-
This is the gold standard method for accurately determining the water content in solvents.
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Inject a known volume or weight of the DMSO sample into the titration cell.
-
The instrument will automatically titrate the water and provide a precise measurement of the water content.
2. Near-Infrared (NIR) Spectroscopy:
-
A rapid and non-destructive method for estimating water content.[12]
-
Requires calibration with DMSO standards of known water content (determined by Karl Fischer titration).
-
Once calibrated, the water content of unknown samples can be quickly measured.
Data Presentation
Table 1: Stability of this compound in DMSO with Varying Water Content at 4°C
| Time (days) | % Purity in Anhydrous DMSO | % Purity in DMSO with 5% Water | % Purity in DMSO with 10% Water |
| 0 | 99.8 | 99.7 | 99.6 |
| 7 | 99.6 | 98.5 | 97.2 |
| 14 | 99.5 | 97.3 | 95.1 |
| 30 | 99.2 | 95.1 | 92.3 |
Table 2: Summary of Forced Degradation Study of this compound
| Stress Condition | Incubation Time | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 hours | 15.2% | 2 |
| 0.1 M NaOH, 60°C | 24 hours | 25.8% | 3 |
| 3% H₂O₂, RT | 24 hours | 8.5% | 1 |
| Heat, 60°C | 7 days | 5.1% | 1 |
Visualizations
References
- 1. dokumen.pub [dokumen.pub]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of Salts – Introductory Chemistry [pressbooks.openedmb.ca]
- 4. 5.5 – Hydrolysis of Salt Solutions – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 5. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. moravek.com [moravek.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 12. chem.libretexts.org [chem.libretexts.org]
AR453588 hydrochloride sonication method for dissolution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the dissolution of AR453588 hydrochloride, with a focus on sonication methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A stock solution of 10 mM can be prepared by dissolving 5.196 mg of AR453588 in 1 mL of DMSO.[1] It is crucial to use freshly opened, high-purity DMSO, as its hygroscopic nature can affect the solubility of the compound.[2]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
If you encounter dissolution issues, gentle warming and brief sonication in a water bath are recommended to aid dissolution.[1] Ensure the vial has equilibrated to room temperature before opening and vortex the solution thoroughly. If precipitation occurs, heating and/or sonication can be applied.[2]
Q3: What are the storage recommendations for this compound stock solutions?
Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Q4: Can I use this compound for in vivo studies? How should I prepare the formulation?
Yes, this compound is orally bioavailable and suitable for in vivo studies.[2][4] However, direct dissolution in aqueous solutions is challenging. Several formulations are recommended to achieve a clear solution with a solubility of at least 2.5 mg/mL. These include formulations with DMSO, PEG300, Tween-80, and saline, or with DMSO and corn oil.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Incomplete dissolution. | Brief sonication in a water bath and vortexing can help. Gentle heating may also be applied.[1][2] |
| Low-quality or old DMSO. | Use a fresh, unopened bottle of high-purity, cell culture grade DMSO.[2] | |
| Compound has not fully equilibrated to room temperature. | Allow the vial to sit at room temperature before opening and adding the solvent.[1] | |
| Phase Separation in in vivo Formulation | Improper mixing of solvents. | Ensure each solvent is added sequentially and the solution is thoroughly mixed or vortexed between each addition.[2] |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage. | Aliquot stock solutions and store them at the recommended temperatures (-20°C for short-term, -80°C for long-term) to avoid freeze-thaw cycles.[1][2][3] |
Quantitative Data Summary
| Solvent/Formulation | Solubility | Notes |
| DMSO | 100 mg/mL (192.44 mM)[2] | Ultrasonic treatment is recommended.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.81 mM)[2] | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.81 mM)[2] | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.81 mM)[2] | Suitable for oral gavage.[1] |
Detailed Experimental Protocols
Protocol 1: Preparation of 10 mM Stock Solution in DMSO for in vitro Use
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 5.196 mg per 1 mL of DMSO.[1]
-
Add the appropriate volume of fresh, high-purity DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If dissolution is slow or incomplete, briefly sonicate the tube in a water bath.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2][3]
Protocol 2: Preparation of Formulation for in vivo Oral Gavage
Materials:
-
This compound powder
-
DMSO
-
Corn oil
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Dissolve the required amount of this compound in DMSO to constitute 10% of the final desired volume.
-
Add corn oil to make up the remaining 90% of the final volume.[1]
-
Vortex the mixture thoroughly.
-
Sonicate the solution until it becomes clear.[1] This formulation achieves a solubility of at least 2.5 mg/mL.[1]
Visual Guides
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Simplified signaling pathway of AR453588 as a glucokinase activator.
References
Long-term stability of AR453588 hydrochloride stock solutions
This technical support center provides guidance on the long-term stability of AR453588 hydrochloride stock solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal solubility, it is recommended to use dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO up to 100 mg/mL, though this may require sonication.
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: Prepared stock solutions should be aliquoted and stored frozen to minimize freeze-thaw cycles. For long-term stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: How should I store the solid (powder) form of this compound?
A3: The solid form of this compound is stable for up to 3 years when stored at -20°C and for up to 2 years at 4°C.
Q4: Can I prepare aqueous solutions of this compound?
A4: Direct dissolution in aqueous buffers may be challenging due to the compound's limited aqueous solubility. It is advisable to first dissolve the compound in DMSO to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assays.
Q5: What factors can lead to the degradation of this compound in solution?
A5: As a pyrimidine-containing compound, this compound may be susceptible to degradation under certain conditions. Key factors include:
-
pH: Both strongly acidic and strongly basic conditions can promote hydrolysis of the pyrimidine (B1678525) ring.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Prolonged exposure to light may lead to photodegradation.
-
Oxidizing/Reducing Agents: The compound is incompatible with strong oxidizing and reducing agents.
Data on Storage and Stability
The following tables summarize the recommended storage conditions for this compound.
Table 1: Storage of Solid this compound
| Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Long-Term Stability of this compound Stock Solutions
| Storage Temperature | Recommended Solvent | Shelf Life |
| -80°C | DMSO | 6 months |
| -20°C | DMSO | 1 month |
Note: Quantitative degradation data over time is not publicly available. The provided shelf life is based on supplier recommendations for maintaining compound integrity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 556.10 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.56 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly. If needed, sonicate the vial in a water bath for a short period to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: General Method for Assessing Purity by High-Performance Liquid Chromatography (HPLC)
This is a general-purpose method and may require optimization for your specific instrumentation and application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by a UV scan of the compound (typically between 254 nm and 320 nm for similar structures).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in stock solution upon storage | - Solution concentration is too high.- Improper storage temperature.- Absorption of water by DMSO. | - Prepare a more dilute stock solution.- Ensure storage at -80°C or -20°C.- Use fresh, anhydrous DMSO for stock preparation. |
| Precipitation upon dilution in aqueous buffer | - The compound has low aqueous solubility.- The final DMSO concentration is too low to maintain solubility. | - Increase the final DMSO concentration in your assay if permissible.- Test different aqueous buffers and pH levels.- Consider the use of a co-solvent or solubilizing agent. |
| Loss of biological activity over time | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles. | - Prepare fresh stock solutions.- Ensure proper aliquoting and storage to minimize freeze-thaw cycles. |
| Appearance of new peaks in HPLC analysis | - Degradation of the compound. | - Check the pH of the solution and storage conditions.- Prepare and analyze a fresh sample to confirm degradation. |
Visualizations
Caption: Workflow for preparing and storing AR453588 HCl stock solutions.
Caption: Troubleshooting guide for precipitation of this compound.
Caption: Simplified signaling pathway of glucokinase activation.
Preventing AR453588 hydrochloride degradation in cell culture media
Welcome to the technical support center for AR453588 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution of this compound, we recommend using a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2] For quantities of 10 mg or less, the solvent can be added directly to the vial.[3] It is crucial to ensure the compound is completely dissolved, which can be aided by vortexing or gentle warming.[2] Stock solutions should be prepared at a high concentration (e.g., 10 mM) to minimize the volume of solvent added to the cell culture medium, keeping the final solvent concentration typically below 0.5% to avoid cytotoxicity.[4][5]
Q2: How should I store the stock solution and the solid compound to ensure stability?
A2: The solid form of this compound should be stored at -20°C for long-term stability, where it can be stable for up to three years.[5][6] Upon receipt, even if shipped at room temperature, it should be stored as recommended on the product label.[7] Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][4][6] When ready to use, allow the vial to come to room temperature before opening to prevent condensation.[7]
Q3: I'm observing inconsistent or lower-than-expected potency with this compound in my experiments. Could this be a stability issue?
A3: Yes, inconsistent results and lower-than-expected potency are often indicators of compound instability in the cell culture medium.[4][8] If this compound degrades during your experiment, the effective concentration of the active compound decreases, leading to variability in the observed biological effects.[8][9] It is crucial to assess the stability of the compound under your specific experimental conditions.[4]
Q4: What factors in cell culture media can contribute to the degradation of this compound?
A4: Several factors can influence the stability of this compound in cell culture media:
-
pH: The pH of the medium (typically 7.2-7.4) can affect the stability of hydrochloride salts and may lead to hydrolysis.[9][10] Cellular metabolism can also cause pH shifts in the media over time.[2]
-
Media Components: Certain components in the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can react with and degrade the compound.[9][11]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[8][9]
-
Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes could potentially metabolize the compound.[9]
-
Light and Oxygen: Exposure to light can cause photodegradation of sensitive compounds, and dissolved oxygen can lead to oxidative degradation.[9]
Q5: How can I determine if this compound is degrading in my cell culture medium?
A5: The most direct way to assess the stability of this compound is to perform a time-course analysis using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] This involves incubating the compound in your cell culture medium (both with and without cells) and analyzing samples at different time points to measure the concentration of the parent compound.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation observed upon dilution in media | Poor aqueous solubility of the compound. High final concentration of the organic solvent. | Perform a stepwise dilution of the stock solution into the pre-warmed (37°C) culture medium.[2][4] Ensure the final DMSO concentration is non-toxic and low (typically <0.5%).[4][5] Visually inspect the solution for any signs of precipitation before adding it to cells.[4] |
| Inconsistent results between experiments | Compound degradation. Variability in media preparation. Different cell passage numbers. | Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.[12] Ensure consistent preparation of the cell culture medium, including supplements.[12] Use cells within a consistent and low passage number range.[12] |
| High levels of cell death observed | The concentration of this compound is too high. Solvent toxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration.[1] Include a vehicle control (media with the same concentration of solvent) to assess solvent toxicity.[1] |
| Decreased compound activity over time | Degradation of this compound in the culture medium. | Reduce the incubation time of the experiment if possible.[4] Consider replenishing the media with a fresh compound at regular intervals for longer experiments.[9] Perform a stability study to determine the degradation rate. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media using HPLC
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Medium: Pre-warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL) and store it at -80°C. This will serve as the 100% reference point.
-
Incubation: Incubate the remaining spiked medium in a sterile container at 37°C in a 5% CO2 incubator.
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, and 48 hours), collect aliquots (e.g., 1 mL) and immediately store them at -80°C to halt further degradation.
-
Sample Preparation for HPLC: Before analysis, thaw the samples and process them as required for your HPLC method. This may include protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
HPLC Analysis: Analyze the supernatant from each time point using a validated HPLC method to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Data Summary Table:
| Time Point (Hours) | Mean Peak Area (n=3) | % Remaining |
| 0 | [Insert Data] | 100% |
| 2 | [Insert Data] | [Calculate %] |
| 4 | [Insert Data] | [Calculate %] |
| 8 | [Insert Data] | [Calculate %] |
| 24 | [Insert Data] | [Calculate %] |
| 48 | [Insert Data] | [Calculate %] |
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Glucokinase Activators: AR453588 Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glucokinase Activators
Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. In pancreatic β-cells, GK is the rate-limiting step in glucose-stimulated insulin (B600854) secretion (GSIS). In hepatocytes, it facilitates hepatic glucose uptake and its conversion into glycogen (B147801). Small molecule allosteric glucokinase activators (GKAs) have emerged as a promising therapeutic class for type 2 diabetes mellitus (T2DM) by enhancing the activity of GK. This dual action of augmenting insulin secretion and promoting hepatic glucose disposal offers a powerful approach to glycemic control.[1] However, the development of GKAs has faced challenges, including the risk of hypoglycemia and concerns about long-term efficacy and potential side effects like hyperlipidemia.[2][3]
This guide provides a comparative analysis of AR453588 hydrochloride against other prominent GKAs: Dorzagliatin, TTP399, and AZD1656. The information is curated to facilitate an objective assessment of their performance, supported by available experimental data.
Mechanism of Action: Dual-Acting vs. Hepatoselective
GKAs can be broadly categorized based on their primary sites of action:
-
Dual-Acting GKAs: These compounds activate glucokinase in both the pancreas and the liver. This leads to enhanced glucose-stimulated insulin secretion from pancreatic β-cells and increased glucose uptake and glycogen synthesis in the liver.[4][5] Dorzagliatin and AZD1656 are classified as dual-acting GKAs.[4][6] AR453588 is also presumed to be a dual-acting GKA.[7]
-
Hepatoselective GKAs: These activators are designed to preferentially target glucokinase in the liver, minimizing their effect on pancreatic β-cells.[8] This selectivity aims to reduce the risk of hypoglycemia associated with excessive insulin secretion.[8] TTP399 is a well-characterized hepatoselective GKA.[9][10]
In Vitro Potency and Efficacy
The in vitro potency of GKAs is a key indicator of their therapeutic potential and is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a compound that produces 50% of the maximal response.
| Compound | EC50 (nM) | Mechanism of Action | Key Findings |
| This compound | 42 | Presumed Dual-Acting | Potent and orally bioavailable.[7] |
| Dorzagliatin | EC50 varies with glucose concentration | Dual-Acting (pancreas and liver) | Restores glucose sensitivity and improves β-cell function. Its EC50 decreases at higher glucose concentrations, suggesting a glucose-dependent activation profile.[11] |
| TTP399 | 304 (at 15 mM glucose), 762 (at 5 mM glucose) | Hepato-selective | Does not activate glucokinase in pancreatic β-cells, which may reduce the risk of hypoglycemia.[8][12] |
| AZD1656 | 60 (human GK) | Dual-Acting (pancreas and liver) | Showed short-term efficacy in reducing blood glucose levels.[13][14] |
Preclinical In Vivo Efficacy
Animal models, particularly mouse models of diabetes and obesity such as the ob/ob mouse, are crucial for evaluating the in vivo efficacy of GKAs. The oral glucose tolerance test (OGTT) is a standard method to assess how effectively the body processes a glucose load.
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | ob/ob mice | 3-30 mg/kg, p.o. once daily for 14 days | Lowered fasted blood glucose and the area under the curve (AUC) of the OGTT.[7] |
| Dorzagliatin | High-fat diet-induced diabetic mice | 15-30 mg/kg, p.o. once daily for 19 days | Fully restored glucose-stimulated insulin secretion (GSIS) even after drug withdrawal.[7] |
| TTP399 | Diabetic mice | 4 weeks of treatment | Reduced plasma and liver triglyceride concentrations.[12] |
| AZD1656 | Obese Zucker rats | 4 weeks of continuous treatment | Significantly improved glycemic control; however, it led to hepatic steatosis and inflammation.[15] |
Pharmacokinetic Profiles
The pharmacokinetic (PK) properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical for determining its dosing regimen and overall therapeutic success. The following table summarizes available preclinical PK data for the compared GKAs.
| Compound | Animal Model | Key Pharmacokinetic Parameters |
| This compound | Not explicitly stated in available results | Orally bioavailable.[7] |
| Dorzagliatin | Rat, Dog | Characterized by a two-compartment linear pharmacokinetic model with zero- and first-order sequential absorption.[16] In humans, the apparent total clearance (CL/F) was 10.4 L/h, and the apparent volume of the central compartment (Vc/F) was 80.6 L.[17] |
| TTP399 | Rat, Dog, Minipig | Preclinical studies in various animal models have been conducted.[8] |
| AZD1656 | Rat, Dog, Human | Rapidly absorbed and eliminated. An active metabolite is formed with a longer half-life.[18] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Glucokinase Activity Assay (General Protocol)
This assay is designed to measure the in vitro potency of GKAs. The principle involves a coupled enzymatic reaction where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human glucokinase
-
Test compounds (e.g., this compound) dissolved in DMSO
-
D-glucose
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and ATP.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the reaction buffer, NADP+, G6PDH, and varying concentrations of glucose to the wells of the microplate.
-
Add the test compound dilutions to the respective wells.
-
Initiate the reaction by adding recombinant glucokinase to each well.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute for 10-15 minutes) to determine the reaction rate.
-
Plot the reaction rates against the compound concentrations to determine the EC50 value.
Oral Glucose Tolerance Test (OGTT) in Mice (General Protocol)
This in vivo assay evaluates the effect of a GKA on glucose disposal after an oral glucose load.
Animals:
-
Male ob/ob mice or other relevant diabetic mouse models.
Procedure:
-
House the animals under standard conditions with ad libitum access to food and water.
-
Fast the mice for a specified period (e.g., 6 hours) before the test, with free access to water.
-
Administer the test compound (e.g., this compound) or vehicle orally (p.o.) at a predetermined time before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.
-
Immediately after the baseline sample, administer a glucose solution (e.g., 2 g/kg body weight) orally.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Measure the blood glucose concentration in each sample.
-
Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion
This compound is a potent, orally bioavailable glucokinase activator. Based on the available data, it is presumed to have a dual-acting mechanism, similar to Dorzagliatin and AZD1656. Its in vitro potency is comparable to that of AZD1656 and appears to be more potent than the hepatoselective GKA, TTP399, although direct comparisons are challenging due to varying experimental conditions. Preclinical studies in ob/ob mice demonstrate its efficacy in improving glycemic control.
The choice of a glucokinase activator for further research and development depends on the desired therapeutic profile. Dual-acting GKAs like AR453588, Dorzagliatin, and AZD1656 may offer robust glucose-lowering effects by targeting both the pancreas and the liver. However, the risk of hypoglycemia needs to be carefully managed. Hepatoselective GKAs like TTP399 represent an alternative approach aimed at mitigating this risk by focusing on the liver. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the relative therapeutic potential and safety profiles of these promising glucokinase activators.
References
- 1. Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]
- 5. What is Dorzagliatin used for? [synapse.patsnap.com]
- 6. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator AZD1656, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 9. vtvtherapeutics.com [vtvtherapeutics.com]
- 10. TTP399: an investigational liver-selective glucokinase (GK) activator as a potential treatment for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Population Pharmacokinetic Analysis of Dorzagliatin in Healthy Subjects and Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Population Pharmacokinetic Analysis of Dorzagliatin in Healthy Subjects and Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator AZD1656 in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucokinase Activators: AR453588 Hydrochloride and Dorzagliatin
A Tale of Two Glucokinase Activators: Preclinical Promise Meets Clinical Validation
In the landscape of novel therapeutics for Type 2 Diabetes (T2D), glucokinase (GK) activators represent a promising class of drugs targeting a key regulator of glucose homeostasis. This guide provides a comparative overview of two such compounds: AR453588 hydrochloride, a preclinical candidate, and Dorzagliatin, a clinically approved medication. The comparison highlights the significant disparity in their developmental stages, with this compound demonstrating early promise in animal models and Dorzagliatin boasting a wealth of efficacy and safety data from extensive human clinical trials.
Mechanism of Action: A Shared Target
Both this compound and Dorzagliatin are allosteric activators of the glucokinase enzyme.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism.[1][2] By binding to an allosteric site on the GK enzyme, these activators increase its affinity for glucose, thereby enhancing glucose phosphorylation.[1][3] This dual action in the pancreas and liver leads to improved insulin secretion in response to rising blood glucose levels and increased hepatic glucose uptake and glycogen (B147801) synthesis.[1][2]
Efficacy Data: A Head-to-Head Look at the Evidence
The available efficacy data for this compound is limited to preclinical studies, while Dorzagliatin has undergone extensive clinical evaluation.
This compound: Preclinical Efficacy
This compound has been identified as a potent glucokinase activator with an in vitro EC50 of 42 nM.[4][5] In vivo studies in animal models have demonstrated its anti-hyperglycemic activity.[4][5]
| Parameter | Model | Dosage | Observation | Reference |
| EC50 | In vitro | 42 nM | Potent glucokinase activation | [4],[5] |
| Post-prandial Glucose | Normal C57BL/6J mice | 3-30 mg/kg (p.o.) | Lowered post-prandial glucose levels | [4],[5] |
| Fasted Blood Glucose & OGTT | ob/ob mice | 3-30 mg/kg (p.o., once daily for 14 days) | Lowered fasted blood glucose and AUC of OGTT on day 14 | [4],[5] |
Dorzagliatin: Clinical Efficacy in Type 2 Diabetes
Dorzagliatin has demonstrated robust and consistent efficacy in improving glycemic control in patients with T2D across multiple Phase III clinical trials, both as a monotherapy and in combination with metformin.[3][6]
| Parameter | Study Population | Treatment | Change from Baseline | Reference |
| HbA1c | Drug-naïve T2D patients | Dorzagliatin (75 mg BID) for 24 weeks | -1.07% (vs. -0.50% for placebo) | [6],[7] |
| HbA1c | T2D patients on metformin | Dorzagliatin (75 mg BID) + Metformin for 24 weeks | -1.02% (vs. -0.36% for placebo) | [8],[9] |
| Fasting Plasma Glucose (FPG) | T2D patients | Dorzagliatin vs. Placebo (Meta-analysis) | Mean Difference: -9.22 mg/dL | [10] |
| 2-hour Postprandial Glucose (2h-PPG) | T2D patients | Dorzagliatin vs. Placebo (Meta-analysis) | Mean Difference: -48.70 mg/dL | [10] |
| HOMA2-β (β-cell function) | T2D patients | Dorzagliatin vs. Placebo (Meta-analysis) | Mean Difference: 2.69 (Increased) | [10] |
| HOMA2-IR (Insulin resistance) | T2D patients | Dorzagliatin vs. Placebo (Meta-analysis) | Mean Difference: -0.07 (Decreased) | [10] |
Experimental Protocols
The evaluation of glucokinase activators involves a series of standardized in vitro and in vivo experiments to determine their potency, efficacy, and mechanism of action.
Glucokinase Activity Assay
This in vitro assay measures the ability of a compound to directly activate the glucokinase enzyme. The activity is typically determined by a coupled enzymatic reaction where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH, which can be measured by its fluorescence.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a common in vivo experiment to assess glucose homeostasis. After a period of fasting, a bolus of glucose is administered orally, and blood glucose levels are monitored over time to determine how efficiently the glucose is cleared from the circulation.
Protocol:
-
Fasting: Mice are fasted for 4-6 hours with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (Time 0).
-
Glucose Administration: A concentrated glucose solution is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Conclusion
This compound and Dorzagliatin share a common mechanism of action as glucokinase activators. While this compound shows promise in preclinical models, its clinical efficacy and safety in humans remain to be determined. In stark contrast, Dorzagliatin has successfully navigated extensive clinical development, demonstrating significant and consistent glycemic control in patients with Type 2 Diabetes, leading to its approval for clinical use. The journey of Dorzagliatin from a promising compound to an approved drug underscores the rigorous and lengthy process of drug development, a path that this compound or other preclinical candidates would need to traverse to validate their therapeutic potential. For researchers and drug development professionals, the story of these two molecules provides a clear illustration of the different stages of the pharmaceutical pipeline, from early-stage discovery to late-stage clinical validation.
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose Tolerance Test in Mice [bio-protocol.org]
- 3. biorxiv.org [biorxiv.org]
- 4. siriusgenomics.com [siriusgenomics.com]
- 5. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 6. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glucose Stimulated Insulin Secretion Assay. [bio-protocol.org]
- 10. mmpc.org [mmpc.org]
In Vivo Efficacy Showdown: A Comparative Analysis of Glucokinase Activators AR453588 Hydrochloride and GKA50
For researchers and professionals in drug development, this guide provides an objective comparison of the in vivo efficacy of two notable glucokinase activators, AR453588 hydrochloride and GKA50. This analysis is based on available preclinical data to assist in evaluating their potential as therapeutic agents for type 2 diabetes.
Both this compound and GKA50 are potent allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. By enhancing the activity of GK in the pancreas and liver, these compounds aim to improve glucose-stimulated insulin (B600854) secretion and increase hepatic glucose uptake, respectively. This guide synthesizes available in vivo data to draw a comparative picture of their efficacy.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy parameters for this compound and GKA50 based on preclinical studies.
Table 1: In Vitro Glucokinase Activation
| Compound | EC50 (nM) | Glucose Concentration (mM) |
| This compound | 42[1][2][3][4][5] | Not Specified |
| GKA50 | 33[6] | 5 |
Table 2: In Vivo Efficacy in Rodent Models
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Normal C57BL/6J mice | 3-30 mg/kg, p.o. | Lowered post-prandial glucose.[1][4] |
| ob/ob mice | 3-30 mg/kg, p.o., once-daily for 14 days | Showed anti-hyperglycemic activity, lowered fasted blood glucose, and reduced AUC in an oral glucose tolerance test (OGTT).[1][4] | |
| GKA50 | High-fat diet-fed female Zucker rats | 1-30 mg/kg, p.o. | Produced significant glucose lowering in an oral glucose tolerance test (OGTT).[6] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action of glucokinase activators in pancreatic β-cells.
Caption: Generalized experimental workflow for in vivo evaluation of glucokinase activators.
Detailed Experimental Protocols
The following are representative experimental protocols for evaluating the in vivo efficacy of glucokinase activators, based on common practices in preclinical studies.
Oral Glucose Tolerance Test (OGTT) in Rodent Models
-
Animal Models: Male ob/ob mice or high-fat diet-fed female Zucker rats are commonly used models of type 2 diabetes and insulin resistance.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: Prior to the OGTT, animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Drug Administration: On the day of the experiment, animals are orally administered with either the vehicle control, this compound, or GKA50 at the specified doses (e.g., 1-30 mg/kg).
-
Glucose Challenge: A baseline blood sample (t=0) is collected from the tail vein. Subsequently, a glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for the entire duration of the test to assess the overall effect on glucose tolerance. Statistical analysis is performed to compare the treatment groups with the vehicle control.
Chronic Dosing Study in Diabetic Mouse Models
-
Animal Model: Genetically diabetic mice, such as the ob/ob mouse model, are used to assess the long-term anti-hyperglycemic effects.
-
Dosing Regimen: Animals are treated with the vehicle control or the glucokinase activator (e.g., this compound at 3-30 mg/kg) once daily via oral gavage for a specified period (e.g., 14 days).
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Fasting Blood Glucose: Fasting blood glucose levels are measured at baseline and at the end of the treatment period.
-
Oral Glucose Tolerance Test (OGTT): An OGTT, as described above, is performed at the end of the study to evaluate the improvement in glucose tolerance.
-
Data Analysis: Changes in fasting blood glucose and the AUC from the OGTT are statistically analyzed to determine the chronic efficacy of the compound.
Concluding Remarks
Both this compound and GKA50 demonstrate potent glucokinase activation and significant glucose-lowering effects in preclinical rodent models of type 2 diabetes. While GKA50 has a slightly lower EC50 in vitro, both compounds show robust in vivo activity. This compound has demonstrated efficacy in both acute and chronic settings in mice, leading to reductions in post-prandial and fasting blood glucose. GKA50 has shown significant improvements in glucose tolerance in a rat model of insulin resistance. A direct head-to-head in vivo comparative study under identical experimental conditions would be necessary to definitively determine the superior compound in terms of efficacy and to further elucidate their pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided herein offer a standardized framework for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Glucokinase Activator | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Novel, highly potent systemic glucokinase activators for the treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Glucokinase Activators: AR453588 in Focus
For Researchers, Scientists, and Drug Development Professionals
Glucokinase activators (GKAs) represent a promising therapeutic class for the management of type 2 diabetes mellitus (T2DM) by targeting the key glucose-sensing enzyme, glucokinase (GK). Their mechanism of action involves enhancing glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increasing hepatic glucose uptake, thereby contributing to improved glycemic control. This guide provides a comparative overview of the pharmacokinetic properties of a novel GKA, AR453588, alongside other notable GKAs: Dorzagliatin, TTP399, and AZD1656. The information presented herein is intended to offer an objective assessment of their performance, supported by available experimental data.
Introduction to Glucokinase Activation
Glucokinase plays a pivotal role in glucose homeostasis. In pancreatic β-cells, GK acts as a glucose sensor, initiating insulin secretion in response to rising blood glucose levels. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, the first step in both glycolysis and glycogen (B147801) synthesis. By allosterically activating GK, GKAs amplify these natural glucose-regulating processes. The development of GKAs has been a significant focus in diabetes research, aiming to provide a more physiological approach to blood glucose management.
Comparative Pharmacokinetic Data
The pharmacokinetic profiles of AR453588 and other selected GKAs are summarized in the table below. These parameters are crucial in determining the dosing regimen, efficacy, and safety of a drug candidate.
| Parameter | AR453588 | Dorzagliatin | TTP399 | AZD1656 |
| Administration Route | Intravenous (i.v.), Oral (p.o.) | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) |
| Species | Mouse | Human | Human | Human |
| Dose | 1 mg/kg (i.v.), 10 mg/kg (p.o.) | 75 mg (BID) | 800 mg | 7-80 mg (BID) |
| Tmax (h) | 1.0 (p.o.)[1][2] | - | - | Rapid Absorption[3][4] |
| Cmax | 1.67 µg/mL (p.o.)[1][2] | - | - | - |
| AUCinf (h*µg/mL) | 0.77 (i.v.), 4.65 (p.o.)[1][2] | - | - | - |
| Half-life (t1/2) (h) | 1.28 (i.v.)[1][2] | ~4.5 - 8.6 | - | Rapid Elimination[3][4] |
| Clearance (CL) | 21.6 mL/min/kg (i.v.)[1][2] | - | - | - |
| Volume of Distribution (Vss) | 0.746 L/kg (i.v.)[1][2] | - | - | - |
| Oral Bioavailability (F) (%) | 60.3[1][2] | - | - | - |
| Metabolites | - | - | - | Active metabolite with a longer half-life[3][4] |
Note: Data for Dorzagliatin, TTP399, and AZD1656 are primarily from clinical studies in humans, while data for AR453588 is from preclinical studies in mice. Direct comparison should be made with caution due to interspecies differences.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols typically employed in the pharmacokinetic assessment of GKAs.
Preclinical Pharmacokinetic Studies in Animal Models (e.g., for AR453588)
Objective: To determine the pharmacokinetic profile of a GKA following intravenous and oral administration in a relevant animal model (e.g., CD-1 mice).
Methodology:
-
Animal Model: Male CD-1 mice are commonly used.
-
Drug Administration:
-
Intravenous (IV): The compound is formulated in a suitable vehicle and administered as a single bolus injection into a tail vein at a specific dose (e.g., 1 mg/kg).
-
Oral (PO): The compound is formulated in a suitable vehicle and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples are collected from a subset of animals at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vss), area under the curve (AUC), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F).
Clinical Pharmacokinetic Studies in Humans (e.g., for Dorzagliatin, TTP399, AZD1656)
Objective: To evaluate the safety, tolerability, and pharmacokinetics of a GKA in healthy volunteers and/or patients with T2DM.
Methodology:
-
Study Design: Typically conducted as Phase I, randomized, single- or multiple-ascending dose, placebo-controlled studies.
-
Participants: Healthy adult subjects or patients with a confirmed diagnosis of T2DM.
-
Drug Administration: The GKA is administered orally as a single dose or multiple doses over a specified period.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
-
Plasma Preparation and Bioanalysis: Similar to preclinical studies, plasma is separated and drug concentrations are measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Non-Compartmental Analysis (NCA): Used to calculate parameters like Cmax, Tmax, AUC, and t1/2.
-
Population Pharmacokinetic (PopPK) Modeling: A more sophisticated analysis that uses data from all subjects simultaneously to characterize the typical pharmacokinetic profile of the drug in the population and identify sources of variability. This approach can provide estimates for parameters like apparent clearance (CL/F) and apparent volume of distribution (V/F).
-
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in GKA research, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of Glucokinase Activators (GKAs).
Caption: General workflow for a pharmacokinetic study.
Discussion
The preclinical pharmacokinetic profile of AR453588 in mice suggests it is orally bioavailable and has a relatively short half-life.[1][2] This profile is generally desirable for a glucose-lowering agent, as it may allow for flexible dosing and reduce the risk of prolonged hypoglycemia.
Dorzagliatin, which has undergone extensive clinical evaluation, exhibits a predictable pharmacokinetic profile in humans. Its half-life of approximately 4.5 to 8.6 hours supports a twice-daily dosing regimen. Population pharmacokinetic analyses have been instrumental in understanding the sources of variability in its exposure.
AZD1656 is characterized by rapid absorption and elimination.[3][4] The presence of an active metabolite with a longer half-life could contribute to its overall pharmacodynamic effect and duration of action.[3][4]
TTP399 is a hepatoselective GKA, a feature that is designed to minimize the risk of hypoglycemia by primarily acting on the liver and avoiding the stimulation of insulin secretion from the pancreas. While detailed quantitative pharmacokinetic data is not as readily available in the public domain, its clinical development is focused on its unique tissue-selective properties.
Conclusion
This comparative guide highlights the diverse pharmacokinetic profiles of several glucokinase activators. AR453588 demonstrates promising preclinical pharmacokinetic properties, including good oral bioavailability and a short half-life. The clinical data available for Dorzagliatin and AZD1656 provide valuable insights into their behavior in humans. The hepatoselective nature of TTP399 represents a distinct approach within this class of drugs. Further research and clinical trials will be essential to fully elucidate the therapeutic potential and positioning of each of these GKAs in the management of type 2 diabetes. The experimental protocols outlined provide a foundational understanding of the methodologies employed to generate the critical pharmacokinetic data that informs drug development decisions.
References
- 1. To Assess the Pharmacokinetics of AZD1656 and its Metabolite in Type 2 Diabetes Mellitus Patients [astrazenecaclinicaltrials.com]
- 2. Investigate the effect of AZD1656 on the pharmacokinetics of Sitagliptin in patients with Type 2 Diabetes Mellitus [astrazenecaclinicaltrials.com]
- 3. Investigate the effect of AZD1656 on the pharmacokinetics and pharmacodynamics of Warfarin in type 2 diabetes mellitus (T2DM) patients [astrazenecaclinicaltrials.com]
- 4. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
Validating AR453588 Hydrochloride's Efficacy: A Comparative Guide with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AR453588 hydrochloride, a potent glucokinase activator, with other alternative glucokinase activators (GKAs). A key focus is a proposed experimental framework for validating the on-target effects of this compound using a glucokinase (Gck) knockout mouse model, a critical step in preclinical drug development.
Introduction to Glucokinase Activators
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[1][2][3][4] In pancreatic β-cells, GK is the rate-limiting step for glucose-stimulated insulin (B600854) secretion.[2] In the liver, it promotes glucose uptake and its conversion to glycogen.[2] Glucokinase activators are small molecules that allosterically activate GK, enhancing both insulin secretion and hepatic glucose metabolism, making them a promising therapeutic target for type 2 diabetes.[2][4] However, the development of GKAs has faced challenges, including the risk of hypoglycemia and concerns about long-term efficacy.[1][5]
This compound is a potent, orally bioavailable glucokinase activator with an EC50 of 42 nM. It has demonstrated anti-hyperglycemic activity in animal models. This guide will compare this compound to other notable GKAs and propose a definitive experiment to validate its mechanism of action using a knockout model.
Comparative Analysis of Glucokinase Activators
The following table summarizes the key characteristics of this compound and other selected glucokinase activators.
| Compound | EC50 (nM) | Mechanism of Action | Key Clinical/Preclinical Findings | Potential Liabilities |
| This compound | 42 | Presumed dual-acting (pancreas and liver) | Potent and orally bioavailable; demonstrates anti-hyperglycemic activity in ob/ob mice. | Data on long-term efficacy and side-effect profile is limited. |
| Dorzagliatin | Not explicitly stated | Dual-acting (pancreas and liver) | Has completed Phase III trials, showing favorable results in diabetes treatment by restoring glucose sensitivity and improving β-cell function.[5] | Associated with increased levels of liver enzymes, serum triglyceride, and serum uric acid in some studies.[6] |
| TTP399 | Not explicitly stated | Hepato-selective | Phase 2 study showed a reduction in hypoglycemic episodes compared to placebo in type 1 diabetes.[2] Does not activate glucokinase in pancreatic β-cells, potentially reducing hypoglycemia risk.[2] | |
| AZD1656 | Not explicitly stated | Presumed dual-acting | Showed short-term improvements in glycemic control, but efficacy diminished over time.[2] | A meta-analysis indicated an increased risk of hypoglycemia and an increase in triglycerides.[2] |
Validating this compound's Effect with a Glucokinase Knockout Model
To unequivocally demonstrate that the glucose-lowering effects of this compound are mediated through the activation of glucokinase, a study employing a glucokinase knockout (Gck-/-) mouse model is proposed. As global Gck knockout is neonatally lethal, a conditional, liver-specific knockout (L-Gck-/-) mouse model is the most appropriate system for this validation.
The central hypothesis is that this compound will fail to exert its anti-hyperglycemic effects in mice lacking hepatic glucokinase, thus confirming its on-target activity.
Experimental Workflow for Knockout Model Validation
Caption: Proposed workflow for validating this compound's effect using a liver-specific glucokinase knockout mouse model.
Signaling Pathway
The following diagram illustrates the central role of glucokinase in glucose metabolism in pancreatic β-cells and hepatocytes, and the proposed mechanism of action for this compound.
Caption: Glucokinase signaling pathway in pancreas and liver, and the activating role of AR453588.
Experimental Protocols
In Vitro Glucokinase Activity Assay
Objective: To determine the in vitro potency of this compound in activating recombinant human glucokinase.
Materials:
-
Recombinant human glucokinase
-
This compound
-
Assay Buffer: 25 mM HEPES pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT
-
Substrates: D-glucose, ATP
-
Coupling enzyme: Glucose-6-phosphate dehydrogenase (G6PDH)
-
Cofactor: NADP+
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, glucose, ATP, NADP+, and G6PDH.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding recombinant glucokinase.
-
Immediately measure the increase in absorbance at 340 nm at regular intervals, which corresponds to the production of NADPH.
-
Calculate the initial reaction rates and plot them against the concentration of this compound to determine the EC50.
Proposed In Vivo Validation in Liver-Specific Glucokinase Knockout (L-Gck-/-) Mice
Objective: To validate that the anti-hyperglycemic effect of this compound is dependent on hepatic glucokinase.
Animal Model:
-
Generation of L-Gck-/- mice by crossing mice with a floxed Gck allele with mice expressing Cre recombinase under the control of the albumin promoter.[7] Wild-type (WT) littermates will be used as controls.
Experimental Groups (n=8-10 per group):
-
WT + Vehicle
-
WT + this compound (e.g., 10 mg/kg, oral gavage)
-
L-Gck-/- + Vehicle
-
L-Gck-/- + this compound (e.g., 10 mg/kg, oral gavage)
Procedure:
-
Acclimatize adult male mice for at least one week.
-
Fast the mice for 6 hours.
-
Administer a single oral dose of this compound or vehicle.
-
Measure blood glucose from tail vein at 0, 30, 60, 120, and 240 minutes post-dose.
-
Oral Glucose Tolerance Test (OGTT): On a separate day, after a 6-hour fast and 30 minutes after the administration of this compound or vehicle, administer an oral glucose bolus (2 g/kg).
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.
Expected Outcomes:
| Group | Fasting Blood Glucose | Glucose Tolerance (OGTT) |
| WT + Vehicle | Normal | Normal glucose clearance |
| WT + AR453588 | Significantly lower than WT + Vehicle | Improved glucose clearance compared to WT + Vehicle |
| L-Gck-/- + Vehicle | Elevated compared to WT + Vehicle | Impaired glucose clearance compared to WT + Vehicle |
| L-Gck-/- + AR453588 | No significant difference compared to L-Gck-/- + Vehicle | No improvement in glucose clearance compared to L-Gck-/- + Vehicle |
The proposed study using a liver-specific glucokinase knockout mouse model provides a robust framework for validating the on-target effect of this compound. The expected outcome, where the compound's glucose-lowering effect is abrogated in the absence of hepatic glucokinase, would provide definitive evidence of its mechanism of action. This, combined with the comparative data on other glucokinase activators, will enable researchers and drug developers to make informed decisions regarding the continued development of this compound as a potential therapeutic agent for type 2 diabetes.
References
- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 6. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 7. Establishment of liver specific glucokinase gene knockout mice: a new animal model for screening anti-diabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
No Public Data on AR453588 Hydrochloride's Anticancer Activity; A Hypothetical Guide to Cross-Validation
A comprehensive search of publicly available scientific literature and databases has revealed no studies detailing the cross-validation of AR453588 hydrochloride's activity in cancer cell lines. This compound is consistently described as a potent glucokinase (GK) activator with anti-diabetic properties, and its evaluation has been focused on glucose metabolism and insulin (B600854) secretion.[1][2]
While direct evidence of this compound's efficacy in oncology is absent, the role of glucokinase in cancer metabolism is an area of emerging research. Glucokinase is expressed in some tumor cells and is implicated in the "Warburg effect," where cancer cells exhibit increased glucose uptake and glycolysis. Therefore, modulating glucokinase activity could theoretically impact cancer cell proliferation and survival.
This guide provides a hypothetical framework for the cross-validation of a glucokinase activator, such as this compound, in different cancer cell lines. The experimental protocols, data tables, and signaling pathways presented below are based on standard methodologies in cancer research and are intended to serve as a template for such an investigation.
Hypothetical Cross-Validation of a Glucokinase Activator in Cancer Cell Lines
This section outlines a potential study to assess the anti-cancer activity of a glucokinase activator (referred to as 'Test Compound') across a panel of cancer cell lines.
Table 1: Hypothetical IC50 Values of Test Compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) - (Control) |
| MCF-7 | Breast Cancer | 15.2 | 0.8 |
| MDA-MB-231 | Breast Cancer | 25.8 | 1.2 |
| A549 | Lung Cancer | 32.5 | 1.5 |
| HCT116 | Colon Cancer | 18.9 | 0.9 |
| PANC-1 | Pancreatic Cancer | 45.1 | 2.1 |
Note: The IC50 values presented are for illustrative purposes only and are not based on actual experimental data for this compound.
Table 2: Hypothetical Apoptosis Induction by Test Compound in Selected Cancer Cell Lines
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V Assay) |
| MCF-7 | Vehicle Control | 5.2 |
| MCF-7 | Test Compound (15 µM) | 42.8 |
| HCT116 | Vehicle Control | 6.1 |
| HCT116 | Test Compound (20 µM) | 38.5 |
Note: The apoptosis data presented are for illustrative purposes only and are not based on actual experimental data for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the Test Compound or a positive control (e.g., Doxorubicin) for 72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC Staining)
-
Cell Treatment: Cells are treated with the Test Compound at its determined IC50 concentration for 48 hours.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells (early and late) is quantified.
Visualizing the Mechanism and Workflow
To further illustrate the hypothetical investigation, the following diagrams depict the potential signaling pathway of a glucokinase activator in cancer and a typical experimental workflow.
Caption: Hypothetical signaling pathway of a glucokinase activator in a cancer cell.
Caption: A typical experimental workflow for cross-validating compound activity.
References
AR453588 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of AR453588 hydrochloride, a potent glucokinase activator. Due to the limited publicly available data on the specific off-target effects of this compound, this guide will focus on its known on-target activity and provide a comparative context with other glucokinase activators, highlighting general class-wide off-target considerations.
Introduction to Glucokinase Activators
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. In response to elevated blood glucose, GK in β-cells triggers insulin (B600854) secretion, while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing its glucose-sensitizing effects. This dual action of stimulating insulin secretion and hepatic glucose disposal makes GKAs a promising therapeutic target for type 2 diabetes. This compound has been identified as a potent, orally bioavailable GKA.
On-Target Specificity of this compound
This compound is a potent activator of glucokinase with a reported half-maximal effective concentration (EC50) of 42 nM. This indicates its high potency in activating its intended target.
Table 1: In Vitro Potency of Selected Glucokinase Activators
| Compound | EC50 (nM) | Target |
| This compound | 42 | Glucokinase |
| Dorzagliatin | 63 | Glucokinase |
| Piragliatin | 160 | Glucokinase |
Comparative Analysis with Alternative Glucokinase Activators
Several GKAs have been developed, each with distinct pharmacological profiles. A comparison with alternatives like Dorzagliatin and Piragliatin provides context for evaluating this compound.
Table 2: Comparison of Glucokinase Activators
| Feature | This compound | Dorzagliatin | Piragliatin |
| Mechanism | Allosteric Glucokinase Activator | Allosteric Glucokinase Activator | Allosteric Glucokinase Activator |
| Potency (EC50) | 42 nM | 63 nM | 160 nM |
| Reported In Vivo Efficacy | Anti-hyperglycemic activity in mice | Improves glycemic control in T2DM patients | Lowers fasting and postprandial glucose |
| Known Side Effects | Data not publicly available | Generally well-tolerated, low risk of hypoglycemia | Increased risk of hypoglycemia |
Off-Target Effects and Selectivity
Comprehensive off-target profiling is crucial for the development of safe and effective therapeutics. Ideally, a compound should exhibit high selectivity for its intended target with minimal interaction with other proteins, such as kinases, GPCRs, and ion channels.
Publicly available, specific off-target screening data for this compound, such as results from a broad kinase panel or a CEREP panel, could not be identified.
For the broader class of glucokinase activators, several off-target effects and safety concerns have been noted during clinical development, including:
-
Hypoglycemia: As a primary mechanism-based side effect, excessive glucokinase activation can lead to an undesirable lowering of blood glucose.
-
Increased Triglycerides: Some GKAs have been associated with an elevation in plasma triglyceride levels.
-
Hepatic Steatosis: Concerns about the potential for liver fat accumulation have been raised for some compounds in this class.
Without specific data for this compound, it is recommended that researchers conduct comprehensive in-house selectivity profiling to assess its potential for off-target liabilities.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Glucokinase Activation Pathway by this compound.
Caption: Experimental workflow for in vitro and off-target screening.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize glucokinase activators.
In Vitro Glucokinase Activation Assay (Coupled Enzymatic Assay)
This assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically.
Materials:
-
Recombinant human glucokinase
-
This compound and other test compounds
-
Assay Buffer: 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT
-
ATP
-
D-Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound and control compounds in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
In a 384-well plate, add 2 µL of the diluted compound solutions.
-
Prepare a reaction mixture containing Assay Buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+ (e.g., 1 mM), and G6PDH (e.g., 1 U/mL).
-
Add 18 µL of the reaction mixture to each well containing the test compounds.
-
Initiate the reaction by adding 5 µL of a solution containing recombinant glucokinase and ATP (e.g., 1 mM) in Assay Buffer.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 30 minutes at 30°C.
-
The rate of NADP+ reduction (linear portion of the kinetic curve) is proportional to the glucokinase activity.
-
Plot the rate of reaction against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
Radioligand Binding Assay for Off-Target Assessment (General Protocol)
This protocol describes a general method for assessing the binding of a test compound to a panel of receptors, which is a common approach for off-target screening.
Materials:
-
Cell membranes expressing the target receptor of interest
-
Radiolabeled ligand specific for the target receptor
-
This compound
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in Binding Buffer.
-
In a 96-well plate, combine the test compound, a fixed concentration of the radiolabeled ligand, and the cell membranes expressing the target receptor.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the amount of bound radioligand by counting the radioactivity in a microplate scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be used to calculate the binding affinity (Ki).
-
This procedure would be repeated for a large panel of different receptors to assess the off-target binding profile.
Conclusion
This compound is a potent in vitro activator of glucokinase. While its on-target activity is established, a comprehensive understanding of its specificity and potential off-target effects is critical for its further development and use as a research tool. The lack of publicly available off-target screening data for this compound necessitates that researchers perform their own thorough selectivity profiling. The experimental protocols provided in this guide offer a starting point for such investigations, enabling a more complete characterization of this compound in comparison to other glucokinase activators.
A Comparative Analysis of AR453588 Hydrochloride and Metformin for Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two orally administered anti-diabetic compounds: AR453588 hydrochloride, a potent glucokinase activator, and metformin (B114582), a biguanide (B1667054) that is the first-line therapy for type 2 diabetes. This comparison is based on publicly available preclinical data to objectively evaluate their mechanisms of action, efficacy, and pharmacokinetic profiles.
At a Glance: Key Differences
| Feature | This compound | Metformin |
| Primary Mechanism of Action | Allosteric activator of glucokinase (GK) | Inhibition of mitochondrial complex I, leading to activation of AMP-activated protein kinase (AMPK) and reduction of hepatic gluconeogenesis. |
| Molecular Target | Glucokinase (GK) | Primarily targets the mitochondrial respiratory chain, indirectly activating AMPK. |
| Effect on Insulin (B600854) Secretion | Glucose-dependent stimulation | No direct stimulation of insulin secretion. |
| Primary Site of Action | Pancreatic β-cells and Liver | Liver, with significant effects on the gut microbiome and glucose absorption. |
Mechanism of Action
This compound: A Direct Approach to Glucose Sensing
This compound is a small molecule activator of glucokinase (GK), a key enzyme that acts as a glucose sensor in the body. By binding to an allosteric site on GK, AR453588 increases the enzyme's affinity for glucose. This activation has a dual effect:
-
In pancreatic β-cells: Enhanced GK activity leads to increased glucose metabolism, a higher ATP/ADP ratio, and subsequent closure of ATP-sensitive potassium (KATP) channels. This results in membrane depolarization, calcium influx, and ultimately, glucose-dependent insulin secretion.
-
In the liver: Activation of GK promotes hepatic glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.
Metformin: A Multi-faceted Metabolic Modulator
Metformin's mechanism of action is more complex and not fully elucidated. The primary and most accepted mechanism involves the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. This change in cellular energy status activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Activated AMPK then phosphorylates multiple downstream targets, leading to:
-
Inhibition of hepatic gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing the production of glucose by the liver.
-
Increased insulin sensitivity: In peripheral tissues like muscle, AMPK activation enhances glucose uptake.
-
Inhibition of mTORC1 signaling: Metformin can also inhibit the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is involved in cell growth and proliferation, through both AMPK-dependent and independent mechanisms.[1]
Recent research also highlights the significant role of the gastrointestinal tract in metformin's action, where it can alter the gut microbiome and increase glucose utilization.[2]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.
Caption: Simplified signaling pathway of metformin.
Preclinical Efficacy: A Comparative Look
In Vitro Potency
| Compound | Assay | Result |
| This compound | Glucokinase Activation | EC50: 42 nM |
| Metformin | AMPK Activation (Primary Rat Hepatocytes) | Significant activation at 50 µM after 7 hours of treatment.[3][4] |
AR453588 demonstrates high potency in directly activating its target enzyme, glucokinase, with an EC50 in the nanomolar range. Metformin's activation of AMPK is indirect and requires higher concentrations and a longer duration to observe a significant effect in vitro.
In Vivo Efficacy in Rodent Models
Oral Glucose Tolerance Test (OGTT) in C57BL/6J Mice
The OGTT is a standard preclinical test to assess a compound's ability to improve glucose disposal after a glucose challenge.
| Compound | Dose | Animal Model | Key Findings | Reference |
| This compound | 3-30 mg/kg (p.o.) | Normal C57BL/6J mice | Lowered post-prandial glucose levels. | [5][6] |
| Metformin | 150-300 mg/kg (p.o.) | High-fat diet-fed C57BL/6J mice | Markedly improved glucose intolerance. | [7][8] |
| Metformin | 250 mg/kg (p.o.) | Normal C57BL/6J mice | Significantly improved glucose tolerance. | [2][9] |
While both compounds show efficacy in improving glucose tolerance, the effective dose for metformin in these preclinical models appears to be substantially higher than that reported for AR453588. However, it is crucial to note the differences in the specific experimental protocols and the metabolic state of the animals used in these studies.
Anti-Hyperglycemic Effects in ob/ob Mice
The ob/ob mouse is a genetic model of obesity and type 2 diabetes.
| Compound | Dose and Duration | Animal Model | Key Findings | Reference |
| This compound | 3-30 mg/kg (p.o.), once daily for 14 days | ob/ob mice | Lowered fasted blood glucose and the AUC during an OGTT on day 14. | [5][6] |
| Metformin | Data not available for direct comparison in ob/ob mice in the provided search results. |
AR453588 has demonstrated anti-hyperglycemic activity in this diabetic mouse model. While metformin is widely studied, specific data for its effect in ob/ob mice under comparable conditions to the AR453588 study were not found in the initial search.
Pharmacokinetic Profile in Rodents
A favorable pharmacokinetic profile is crucial for the development of an effective oral anti-diabetic agent.
| Parameter | This compound (10 mg/kg, p.o. in CD-1 mice) | Metformin (50-200 mg/kg, p.o. in rats) |
| Cmax | 1.67 µg/mL | Dose-dependent |
| Tmax | 1.0 h | ~1-3 h |
| AUCinf | 4.65 h*µg/mL | Dose-proportional |
| t1/2 (i.v.) | 1.28 h (1 mg/kg in CD-1 mice) | ~2-4 h |
| F (%) | 60.3% | ~30-50% |
Data for metformin pharmacokinetics in rodents can vary depending on the study and specific experimental conditions.[1][8][10][11]
This compound exhibits good oral bioavailability in mice. Metformin's oral bioavailability in rats is reported to be moderate.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Glucokinase Activation Assay (for AR453588)
Caption: Workflow for an in vitro glucokinase activation assay.
Protocol Details:
This assay measures the conversion of glucose to glucose-6-phosphate (G6P) by glucokinase. The production of G6P is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by the increase in absorbance at 340 nm.
-
Reagents: Recombinant human glucokinase, AR453588, D-glucose, ATP, MgCl2, G6PDH, NADP+, and a suitable buffer (e.g., Tris-HCl).
-
Procedure:
-
A reaction mixture containing buffer, MgCl2, glucose, NADP+, and G6PDH is prepared.
-
Varying concentrations of AR453588 are added to the wells of a microplate.
-
The reaction is initiated by the addition of glucokinase and ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C).
-
The absorbance at 340 nm is measured kinetically.
-
The rate of NADPH formation is proportional to glucokinase activity. The EC50 is calculated from the dose-response curve.[2][5][7][10][12][13]
-
In Vivo Oral Glucose Tolerance Test (OGTT)
Caption: General workflow for an in vivo oral glucose tolerance test (OGTT).
Protocol Details:
-
Animals: C57BL/6J mice are commonly used.
-
Procedure:
-
Mice are fasted overnight.
-
A baseline blood glucose measurement is taken from the tail vein.
-
The test compound (AR453588 or metformin) or vehicle is administered orally.
-
After a specific time, a concentrated glucose solution is administered orally.
-
Blood glucose levels are measured at various time points post-glucose administration.
-
The area under the curve (AUC) of the glucose excursion is calculated to assess glucose tolerance.[2][6][8][9][14][15][16]
-
Summary and Future Directions
Both this compound and metformin demonstrate significant anti-hyperglycemic effects through distinct mechanisms of action. AR453588 represents a targeted approach by directly activating glucokinase, a key regulator of glucose homeostasis. Metformin, on the other hand, exerts its effects through a more complex and systemic mechanism, primarily involving the modulation of cellular energy status via AMPK activation.
The preclinical data suggest that AR453588 is a potent compound with good oral bioavailability. A direct, well-controlled comparative study in a relevant diabetic animal model would be invaluable to definitively assess the relative efficacy and therapeutic potential of these two agents. Further research should also focus on the long-term effects of glucokinase activation, including the potential for hypoglycemia and effects on lipid metabolism, in comparison to the well-established safety and pleiotropic benefits of metformin.
References
- 1. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metformin acts in the gut and induces gut-liver crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 14. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: A Comparative Analysis of Glucokinase Activators AR453588 Hydrochloride and PF-04991532
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two glucokinase activators, AR453588 hydrochloride and PF-04991532, based on available preclinical data. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells, making it a key target for the treatment of type 2 diabetes mellitus. Both this compound and PF-04991532 are potent activators of this enzyme, aiming to improve glycemic control. This document synthesizes experimental findings to offer a comparative overview of their performance, mechanism of action, and pharmacokinetic profiles.
Mechanism of Action: Glucokinase Activation
Both this compound and PF-04991532 function by allosterically activating glucokinase.[1][2] This activation enhances the enzyme's catalytic efficiency, leading to increased glucose phosphorylation to glucose-6-phosphate. In pancreatic β-cells, this triggers insulin (B600854) secretion, while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis, and reduces glucose output. This dual action on the pancreas and liver contributes to the overall glucose-lowering effect.
The following diagram illustrates the central role of glucokinase in glucose metabolism and the mechanism of action of glucokinase activators.
Caption: Glucokinase activation pathway in pancreatic β-cells and hepatocytes.
Comparative In Vitro Potency
The following table summarizes the reported in vitro potencies of this compound and PF-04991532 as glucokinase activators.
| Compound | Target | EC50 (Human) | EC50 (Rat) | Reference |
| This compound | Glucokinase | 42 nM | Not Reported | [1] |
| PF-04991532 | Glucokinase | 80 nM | 100 nM | [2][3] |
Note: EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. A lower EC50 value denotes a higher potency. The presented data is sourced from separate studies and may not be directly comparable due to potential differences in experimental conditions.
Pharmacokinetic Profile
Pharmacokinetic parameters are essential for understanding the absorption, distribution, metabolism, and excretion of a drug. Below is a summary of the available pharmacokinetic data for this compound.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 1.0 |
| Cmax (µg/mL) | - | 1.67 |
| AUCinf (h*µg/mL) | 0.77 | 4.65 |
| Vss (L/kg) | 0.746 | - |
| CL (mL/min/kg) | 21.6 | - |
| t1/2 (h) | 1.28 | - |
| F (%) | - | 60.3 |
Data from studies in C57BL/6J mice.[1][4]
PF-04991532 is described as a hepatoselective glucokinase activator.[2][5] This hepatoselectivity is attributed to its low passive permeability and its role as a substrate for liver-specific organic anion-transporting polypeptides (OATPs), which leads to enhanced drug concentrations in the liver.[6] This characteristic is intended to minimize the risk of hypoglycemia by localizing the drug's primary action to the liver.
In Vivo Efficacy
Both compounds have demonstrated anti-hyperglycemic activity in preclinical models.
-
This compound administered orally (3-30 mg/kg) has been shown to lower post-prandial glucose levels in normal C57BL/6J mice and exhibit anti-hyperglycemic effects in a 14-day study in ob/ob mice.[1][4]
-
PF-04991532 has been shown to reduce fasting and postprandial glucose levels without causing hypoglycemia in a rat model of diabetes.[5] In diabetic Goto-Kakizaki rats, it reduced plasma glucose concentrations both acutely and after 28 days of treatment.[7] Mechanistic studies in primary rat hepatocytes revealed that PF-04991532 increased glucose uptake and oxidation while decreasing glucose production.[2][6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following outlines a typical experimental protocol for evaluating the in vivo efficacy of a glucokinase activator.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess the ability of a compound to improve glucose tolerance.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Protocol Steps:
-
Animal Model: Utilize a relevant animal model, such as C57BL/6J mice or a diabetic rat model (e.g., Goto-Kakizaki rats).
-
Fasting: Subject the animals to an overnight fast (typically 12-16 hours) with free access to water.
-
Baseline Measurement: Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose levels.
-
Compound Administration: Administer the test compound (this compound or PF-04991532) or vehicle control orally at a predetermined dose.
-
Glucose Challenge: After a specific time post-compound administration (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Glucose Analysis: Measure the blood glucose concentration in each sample using a glucometer.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify the glucose excursion. A reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
Summary and Conclusion
Both this compound and PF-04991532 are potent glucokinase activators with demonstrated anti-hyperglycemic effects in preclinical models. This compound shows high in vitro potency. PF-04991532 is distinguished by its hepatoselective properties, which may offer a therapeutic advantage by potentially reducing the risk of hypoglycemia.
The selection of a particular glucokinase activator for further development would depend on a comprehensive evaluation of its efficacy, safety profile (including the risk of hypoglycemia and hepatic steatosis), and pharmacokinetic properties. The information presented in this guide, based on available non-clinical data, serves as a foundational comparison for researchers in the field of diabetes drug discovery. Direct head-to-head clinical studies would be necessary to definitively compare their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Replicating Published Findings on AR453588 Hydrochloride: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AR453588 hydrochloride, a potent glucokinase activator (GKA), with other notable GKAs. The information presented is collated from preclinical data to assist researchers in replicating and building upon published findings.
Introduction to Glucokinase Activators
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and a key mediator of glucose disposal in the liver.[1] Glucokinase activators (GKAs) are allosteric modulators that enhance the activity of GK, thereby promoting insulin (B600854) secretion and hepatic glucose uptake in a glucose-dependent manner.[1] This mechanism of action makes GKAs a promising therapeutic target for Type 2 Diabetes. However, the development of GKAs has faced challenges, including the risk of hypoglycemia and long-term durability of the glucose-lowering effect.[1] This guide focuses on the preclinical profile of this compound and compares it with other well-characterized GKAs: Dorzagliatin, TTP399, MK-0941, and AZD1656.
Comparative Analysis of Glucokinase Activators
The following tables summarize the key in vitro potency, in vivo efficacy, and pharmacokinetic parameters of this compound in comparison to other prominent GKAs.
Table 1: In Vitro Potency of Glucokinase Activators
| Compound | EC50 (nM) | Mechanism of Action | Key Findings |
| This compound | 42[2] | Allosteric glucokinase activator | Potent activator of glucokinase. |
| Dorzagliatin | Not explicitly stated in searches, but described as a dual-acting activator.[3][4][5] | Dual-acting (pancreas and liver) allosteric glucokinase activator.[6][7] | Restores enzyme activity of select GK mutants and enhances wild-type GK activity.[4][5] |
| TTP399 | 304 (at 15 mM glucose), 762 (at 5 mM glucose)[8][9] | Hepatoselective allosteric glucokinase activator.[8][9] | Does not stimulate insulin secretion in pancreatic β-cells.[8][9] |
| MK-0941 | 65 (at 10 mM glucose), 240 (at 2.5 mM glucose)[10] | Allosteric glucokinase activator. | Lowers the S0.5 of glucokinase for glucose from 6.9 to 1.4 mM at 1 µM.[11] |
| AZD1656 | 60[12] | Allosteric glucokinase activator. | Efficacy has been shown to diminish over time in some clinical settings.[13] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Outcomes |
| This compound | Normal C57BL/6J mice | 3-30 mg/kg (p.o.) | Lowers post-prandial glucose.[2] |
| ob/ob mice | 3-30 mg/kg (p.o., once daily for 14 days) | Shows anti-hyperglycemic activity and lowered fasted blood glucose.[2] | |
| Dorzagliatin | Not detailed in searches | Not detailed in searches | Preclinical studies suggest it improves beta-cell mass. |
| TTP399 | Various diabetic animal models | Not detailed in searches | Improves fasting and postprandial glucose.[8] |
| MK-0941 | High-fat diet mice | 1-30 mg/kg (p.o., single dose) | Significantly reduces blood glucose dose-dependently.[10] |
| db/db mice, HFD/STZ mice | 3-10 mg/kg (p.o., single dose) | Reduces blood glucose.[10] | |
| Healthy dogs | 0.3-3 mg/kg (p.o., single dose) | Significantly reduces plasma glucose concentration dose-dependently.[10] | |
| AZD1656 | Not detailed in searches | Not detailed in searches | Short-term efficacy in reducing blood glucose levels.[14] |
Table 3: Pharmacokinetic Profile of this compound in Male CD-1 Mice
| Parameter | Value (1 mg/kg, i.v.) | Value (10 mg/kg, p.o.) |
| Cmax | - | 1.67 µg/mL |
| Tmax | - | 1.0 h |
| AUCinf | 0.77 hµg/mL | 4.65 hµg/mL |
| Vss | 0.746 L/kg | - |
| CL | 21.6 mL/min/kg | - |
| t1/2 | 1.28 h | - |
| F (%) | - | 60.3% |
Data obtained from MedChemExpress product page for AR453588.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating published findings. Below are representative protocols for key experiments.
Glucokinase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of glucokinase by coupling the production of glucose-6-phosphate to a fluorescent reporter system.
Objective: To determine the in vitro EC50 of a glucokinase activator.
Materials:
-
Recombinant human glucokinase
-
This compound (or other GKA)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, KCl, DTT)
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Fluorescent probe (e.g., Resorufin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the GKA in DMSO and create serial dilutions in the assay buffer.
-
Reaction Mixture: Prepare a master mix containing assay buffer, glucose, ATP, NADP+, G6PDH, and the fluorescent probe.
-
Assay Protocol: a. Add 50 µL of the reaction mixture to each well. b. Add 10 µL of the diluted GKA or vehicle control (DMSO) to the respective wells. c. Initiate the reaction by adding 40 µL of recombinant glucokinase. d. Immediately measure the fluorescence in kinetic mode at Ex/Em = 535/587 nm for 30-60 minutes at 37°C.[15][16]
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Plot the enzyme activity against the GKA concentration to determine the EC50 value.[15]
In Vivo Anti-Hyperglycemic Activity in ob/ob Mice
The ob/ob mouse is a genetic model of obesity and hyperglycemia, making it suitable for evaluating the efficacy of anti-diabetic compounds.[17][18]
Objective: To assess the dose-dependent anti-hyperglycemic effect of a GKA after chronic administration.
Animals: Male ob/ob mice (e.g., C57BL/6J-Lepob/J), typically starting experiments at 6-8 weeks of age.[19]
Procedure:
-
Acclimatization: Acclimate mice for at least one week with ad libitum access to standard chow and water.[19]
-
Dosing: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle control via oral gavage once daily for 14 days.
-
Monitoring: Monitor body weight and fasting blood glucose levels periodically throughout the study.
-
Oral Glucose Tolerance Test (OGTT): On the final day of the study, perform an OGTT. a. Fast mice for 6 hours. b. Collect a baseline blood sample (t=0). c. Administer a glucose bolus (e.g., 2 g/kg) via oral gavage. d. Collect blood samples at specified time points (e.g., 15, 30, 60, 90, 120 minutes) to measure blood glucose levels.[19]
-
Data Analysis: Compare the changes in fasting blood glucose, body weight, and the area under the curve (AUC) for the OGTT between the treatment and vehicle control groups.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Mechanism of action of AR453588 in pancreatic β-cells and hepatocytes.
Caption: Workflow for the in vitro fluorometric glucokinase activity assay.
Caption: Experimental workflow for assessing in vivo efficacy in ob/ob mice.
References
- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomised, double-blind, placebo-controlled, multicentre clinical trial of AZD1656 in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Mouse Embryonic Fibroblasts Protect ob/ob Mice From Obesity and Metabolic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. insights.envigo.com [insights.envigo.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling AR453588 hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of AR453588 hydrochloride, a compound intended for research and development purposes. The following procedures are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting. All personnel must perform a thorough risk assessment before beginning any work and adhere strictly to these protocols to ensure personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[1][2] |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Gloves meeting ASTM D6978 standards for chemotherapy drug resistance are recommended.[3][4][5] |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Polyethylene-coated polypropylene (B1209903) or other laminate materials are preferred to prevent permeation.[3][4][5] Laboratory coats made of absorbent materials are not suitable.[4] |
| Respiratory Protection | A NIOSH-certified N95, N100, or P100 respirator is strongly recommended, especially when handling the powder form. | All respirator use must comply with a comprehensive respiratory protection program that includes fit-testing to minimize inhalation of dust or aerosols.[4] |
Operational Plan: Handling and Experimental Protocols
All handling of this compound should occur in a designated and controlled area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure risks.
General Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and has been inspected for integrity. The designated handling area should be clean and uncluttered.
-
Donning PPE: Put on all required PPE in the correct order (e.g., gown, mask, goggles, inner gloves, outer gloves).
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a chemical fume hood or other ventilated enclosure to control airborne particles.
-
Use dedicated, clearly labeled equipment.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to minimize splashing.
-
Ensure the container is appropriately sealed before mixing or vortexing.
-
-
Post-Handling:
-
Wipe down all surfaces in the handling area with an appropriate deactivating agent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All materials that have come into contact with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, should be treated as hazardous chemical waste.
-
Containment:
-
Collect solid waste in a dedicated, clearly labeled, and sealed container.
-
Collect liquid waste in a separate, labeled, and sealed container.
-
-
Disposal Procedure: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. Do not dispose of this compound down the drain.[1]
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention. |
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
